4-Benzylthiomorpholine 1,1-Dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255018. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14)8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAMTQFKYUXQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312459 | |
| Record name | 4-Benzylthiomorpholine 1,1-Dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26475-66-1 | |
| Record name | 26475-66-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzylthiomorpholine 1,1-Dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26475-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of 4-Benzylthiomorpholine 1,1-Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for 4-benzylthiomorpholine 1,1-dioxide. This compound is of interest in medicinal chemistry and organic synthesis due to its structural motifs. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Core Compound Information
| Compound Name | This compound |
| Synonyms | 4-(Phenylmethyl)thiomorpholine 1,1-dioxide |
| CAS Number | 26475-66-1 |
| Molecular Formula | C₁₁H₁₅NO₂S |
| Molecular Weight | 225.31 g/mol |
| Structure |
Spectroscopic Data
Mass Spectrometry (MS)
The following data represents predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule. This information is crucial for the identification of the compound in mass spectrometric analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 226.08963 |
| [M+Na]⁺ | 248.07157 |
| [M]⁺ | 225.08180 |
| [M-H]⁻ | 224.07507 |
Data sourced from public chemical databases.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables outline the predicted chemical shifts (δ) in ppm for the ¹H and ¹³C nuclei of this compound. These predictions are based on the known chemical shift ranges for similar structural motifs.
¹H NMR (Proton NMR)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Benzylic (-CH₂-Ph) | ~3.60 | Singlet | 2H |
| Thiomorpholine (-N-CH₂-) | 2.80 - 3.00 | Triplet (broad) | 4H |
| Thiomorpholine (-SO₂-CH₂-) | 3.00 - 3.20 | Triplet (broad) | 4H |
¹³C NMR (Carbon-13 NMR)
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Aromatic (Quaternary C) | 135 - 138 |
| Aromatic (CH) | 127 - 130 |
| Benzylic (-CH₂-Ph) | 60 - 65 |
| Thiomorpholine (-N-CH₂) | 50 - 55 |
| Thiomorpholine (-SO₂-CH₂) | 48 - 52 |
Infrared (IR) Spectroscopy
The following table lists the expected characteristic absorption bands for the key functional groups present in this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Sulfone (S=O stretch, asymmetric) | 1300 - 1350 |
| Sulfone (S=O stretch, symmetric) | 1120 - 1160 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Bending | 1450 - 1600 |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process: the oxidation of thiomorpholine to thiomorpholine 1,1-dioxide, followed by the N-benzylation of the resulting intermediate.
Step 1: Synthesis of Thiomorpholine 1,1-Dioxide
Materials:
-
Thiomorpholine
-
Hydrogen Peroxide (30% solution)
-
Glacial Acetic Acid
-
Sodium Hydroxide solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add 30 wt% hydrogen peroxide (approximately 2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution to a pH of ~7-8.
-
The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield thiomorpholine 1,1-dioxide.
Step 2: Synthesis of this compound
Materials:
-
Thiomorpholine 1,1-Dioxide
-
Benzyl Bromide
-
Potassium Carbonate
-
Acetonitrile (or DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of thiomorpholine 1,1-dioxide (1 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Workflow Visualizations
The following diagrams illustrate the logical flow of the synthesis and subsequent spectroscopic analysis.
Caption: Synthetic pathway for this compound.
Caption: General workflow for spectroscopic analysis of the final compound.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Benzylthiomorpholine 1,1-Dioxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-benzylthiomorpholine 1,1-dioxide, focusing on its solubility in various organic solvents and its chemical stability. As a versatile intermediate in pharmaceutical research and organic synthesis, understanding these characteristics is critical for its effective application in drug development, material science, and chemical synthesis.[1] While specific quantitative data for this compound is not extensively published, this guide outlines the standard methodologies for determining these properties and provides a framework for data presentation.
Core Concepts: Solubility and Stability
The solubility of a compound in a given solvent is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.
Stability, on the other hand, refers to the ability of a compound to resist chemical change or degradation over time under specific conditions (e.g., temperature, light, humidity). Understanding the stability profile is crucial for determining storage conditions, shelf-life, and potential degradation pathways.
Solubility Determination in Organic Solvents
The solubility of this compound can be determined using several established methods. The choice of method often depends on the required accuracy, the amount of substance available, and the solvent properties.
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent (e.g., ethanol, methanol, acetone, dichloromethane, toluene).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically between 24 and 72 hours.
-
Phase Separation: Once equilibrium is achieved, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted with a suitable solvent, and analyzed using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy to determine the concentration of the dissolved compound.
-
Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.
Data Presentation: Solubility in Organic Solvents
The following table provides a template for presenting the solubility data for this compound in a clear and structured format.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Data Point | Data Point | Isothermal Shake-Flask |
| Ethanol | 25 | Data Point | Data Point | Isothermal Shake-Flask |
| Isopropanol | 25 | Data Point | Data Point | Isothermal Shake-Flask |
| Acetone | 25 | Data Point | Data Point | Isothermal Shake-Flask |
| Acetonitrile | 25 | Data Point | Data Point | Isothermal Shake-Flask |
| Dichloromethane | 25 | Data Point | Data Point | Isothermal Shake-Flask |
| Toluene | 25 | Data Point | Data Point | Isothermal Shake-Flask |
| N,N-Dimethylformamide | 25 | Data Point | Data Point | Isothermal Shake-Flask |
| Dimethyl Sulfoxide | 25 | Data Point | Data Point | Isothermal Shake-Flask |
Visualization: Solubility Determination Workflow
Workflow for Isothermal Shake-Flask Solubility Determination.
Stability Assessment
Evaluating the chemical stability of this compound is essential to ensure its quality and efficacy in its intended applications. Stability studies typically involve subjecting the compound to various stress conditions and monitoring for degradation over time.
Experimental Protocol: Forced Degradation Study
Forced degradation studies, or stress testing, are used to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (one in which it is sufficiently soluble and stable at baseline).
-
Stress Conditions: Expose the solutions to a variety of stress conditions, including:
-
Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat.
-
Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat.
-
Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.
-
Thermal Stress: Heat the solid compound or a solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound or a solution to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This involves developing an HPLC method that can separate the parent compound from all potential degradation products.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak does not co-elute with any degradants.
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound concentration is accounted for by the formation of degradation products.
Data Presentation: Stability Under Stress Conditions
The results of a forced degradation study can be summarized in the following table format.
| Stress Condition | Duration | Assay of Parent Compound (%) | Major Degradation Products (RRT) | Mass Balance (%) |
| 0.1 M HCl (60°C) | 24 h | Data Point | Data Point | Data Point |
| 0.1 M NaOH (60°C) | 24 h | Data Point | Data Point | Data Point |
| 3% H₂O₂ (RT) | 24 h | Data Point | Data Point | Data Point |
| Thermal (60°C) | 7 days | Data Point | Data Point | Data Point |
| Photolytic (UV/Vis) | 7 days | Data Point | Data Point | Data Point |
RRT: Relative Retention Time
Visualization: Forced Degradation Study Workflow
Workflow for a Forced Degradation (Stability) Study.
Conclusion
While specific experimental data on the solubility and stability of this compound is not widely available in the public domain, this guide provides the necessary framework for researchers to conduct these critical assessments. The presented experimental protocols for the isothermal shake-flask method and forced degradation studies are robust and widely applicable. The structured tables and visual workflows offer a clear and standardized approach to data presentation and experimental design. By following these methodologies, researchers can generate high-quality, reproducible data that will be invaluable for the advancement of their work in pharmaceutical development, organic synthesis, and material science.
References
An In-depth Technical Guide on the Physicochemical Properties of N-substituted Thiomorpholine 1,1-dioxides
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. Its rigid, chair-like conformation and the presence of a hydrogen bond acceptor (sulfone group) and a modifiable nitrogen atom make it an attractive moiety for the design of novel therapeutics. Understanding the physicochemical properties of N-substituted thiomorpholine 1,1-dioxides is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of these properties, along with detailed experimental protocols and insights into their biological relevance.
Core Physicochemical Properties
The physicochemical properties of N-substituted thiomorpholine 1,1-dioxides are significantly influenced by the nature of the substituent at the nitrogen atom. These properties govern the molecule's behavior in biological systems.
Table 1: Physicochemical Properties of Thiomorpholine 1,1-dioxide and Select N-substituted Derivatives
| Compound | N-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | logP (Predicted) | Solubility |
| Thiomorpholine 1,1-dioxide | -H | C₄H₉NO₂S | 135.18 | 68 - 71[1][2][3] | 155 (at 1 mmHg)[1][2] | 6.48 ± 0.20[4][5] | -0.9956[6] | Slightly soluble in DMSO and Methanol[4][5] |
| Thiomorpholine 1,1-dioxide HCl | -H (HCl salt) | C₄H₁₀ClNO₂S | 171.65 | Not widely reported | Not applicable | Not applicable | Not applicable | Enhanced solubility in polar solvents[7] |
| 4-Methylthiomorpholine 1,1-dioxide | -CH₃ | C₅H₁₁NO₂S | 149.21 | Not reported | Not reported | Not reported | Not reported | Not reported |
| 4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide | -CH₂CH₂OH | C₆H₁₃NO₃S | 179.23 | 73 - 77[8] | 197 (at 1 mmHg)[8] | Not reported | Not reported | Not reported |
| 4-(4-Nitrophenyl)thiomorpholine | -C₆H₄NO₂ | C₁₀H₁₂N₂O₂S | 224.28 | 142 | Not reported | Not reported | Not reported | Not reported |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. Below are detailed protocols for key experiments.
Synthesis of Thiomorpholine 1,1-dioxide
A common method for the synthesis of the parent compound involves the oxidation of thiomorpholine.
Workflow for the Synthesis of Thiomorpholine 1,1-dioxide
Protocol:
-
Dissolve thiomorpholine in a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Slowly add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), while maintaining a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and neutralize the mixture.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or chromatography.
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is the gold standard for determining logP, a measure of a compound's lipophilicity.
Workflow for Shake-Flask logP Determination
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 466030250 [thermofisher.com]
- 4. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]
- 5. Thiomorpholine-1,1-dioxide CAS#: 39093-93-1 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. Thiomorpholine-1,1-Dioxide | CAS#:39093-93-1 | Chemsrc [chemsrc.com]
- 8. chemimpex.com [chemimpex.com]
Quantum Chemical Calculations for 4-Benzylthiomorpholine 1,1-Dioxide: A Methodological and Data-Centric Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, specific quantum chemical calculations for 4-Benzylthiomorpholine 1,1-Dioxide have not been published. This guide, therefore, presents a comprehensive and technically detailed framework for such a study, utilizing established computational chemistry protocols and illustrative data. The methodologies and data presented herein are based on common practices for similar heterocyclic compounds and serve as a template for future research on this molecule.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a thiomorpholine dioxide core and a benzyl substituent, suggests a complex conformational landscape and a rich electronic profile that can be comprehensively explored using quantum chemical calculations. Such in-silico studies are indispensable for elucidating molecular properties that are often difficult or expensive to determine experimentally.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the geometric, electronic, and spectroscopic properties of molecules.[2][3] This information is critical in drug development for understanding drug-receptor interactions, predicting metabolic stability, and designing novel derivatives with enhanced activity.[4][5] This whitepaper outlines a robust computational protocol for the in-depth analysis of this compound and presents a structured format for the resulting data.
Methodologies: A Detailed Computational Protocol
The following section details the proposed experimental workflow for performing quantum chemical calculations on this compound.
2.1. Molecular Structure Optimization
The initial 3D structure of this compound would be constructed using molecular modeling software. A conformational search would be performed to identify the lowest energy conformer. The geometry of this conformer would then be optimized using Density Functional Theory (DFT) calculations. A common and effective method involves the B3LYP functional with the 6-311++G(d,p) basis set.[6][7] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization would be performed in the gas phase and could also be replicated in a solvent environment (e.g., water or DMSO) using a continuum solvation model like the Polarization Continuum Model (PCM) to simulate physiological conditions. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.
2.2. Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory. The calculated vibrational frequencies are crucial for several reasons: they confirm the nature of the stationary point on the potential energy surface, they allow for the prediction of the infrared (IR) and Raman spectra, and they are used to compute thermodynamic properties. The theoretical spectra can be compared with experimental data for validation of the computational method.[8]
2.3. Electronic Properties and Reactivity Descriptors
The electronic properties of this compound would be investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are fundamental in determining the molecule's chemical reactivity, with the HOMO-LUMO energy gap being a key indicator of kinetic stability.[9] From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) would be calculated. These descriptors provide quantitative measures of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.
2.4. Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack. The MEP is a color-coded plot of the electrostatic potential on the electron density surface, where red indicates regions of high electron density (nucleophilic sites) and blue indicates regions of low electron density (electrophilic sites). This analysis is particularly useful for understanding intermolecular interactions, including drug-receptor binding.
Illustrative Data Presentation
The quantitative results from the quantum chemical calculations would be summarized in structured tables for clarity and ease of comparison.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | S1 - O1 | 1.45 |
| S1 - O2 | 1.45 | |
| S1 - N4 | 1.68 | |
| N4 - C3 | 1.47 | |
| N4 - C5 | 1.47 | |
| N4 - C7 (Benzyl) | 1.48 | |
| Bond Angle | O1 - S1 - O2 | 118.5 |
| O1 - S1 - N4 | 108.0 | |
| C3 - N4 - C5 | 112.0 | |
| C5 - N4 - C7 | 115.0 |
Note: The values presented are hypothetical and serve as an illustration of how data would be presented.
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Value |
| Total Energy (Hartree) | -985.1234 |
| Dipole Moment (Debye) | 4.5 |
| HOMO Energy (eV) | -7.25 |
| LUMO Energy (eV) | -1.50 |
| HOMO-LUMO Gap (eV) | 5.75 |
| Electronegativity (χ) | 4.375 |
| Chemical Hardness (η) | 2.875 |
| Global Electrophilicity (ω) | 3.33 |
| Entropy (cal/mol·K) | 120.5 |
Note: The values presented are hypothetical and serve as an illustration of how data would be presented.
Visualization of Computational Workflow
The logical flow of a typical quantum chemical calculation can be visualized as follows:
References
- 1. chemimpex.com [chemimpex.com]
- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
Thermal Analysis of 4-Benzylthiomorpholine 1,1-Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal analysis of 4-benzylthiomorpholine 1,1-dioxide, a key intermediate in pharmaceutical development. While specific experimental data for this compound is not publicly available, this document outlines the standardized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that are critical for characterizing the thermal properties of such compounds. Understanding these properties is essential for ensuring stability, informing formulation strategies, and meeting regulatory requirements in the drug development process. This guide presents a hypothetical thermal analysis to illustrate the expected data and its interpretation.
Introduction
This compound is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and in the development of new antimicrobial agents.[1] Its thiazine ring structure contributes to its stability and reactivity, making it a valuable component in organic synthesis.[1] Thermal analysis techniques, such as TGA and DSC, are indispensable tools for characterizing the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates. These analyses provide critical information on melting point, decomposition temperature, polymorphism, and stability, which are vital for process development, formulation, and ensuring the safety and efficacy of the final drug product.
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reproducible and accurate thermal analysis data. The following methodologies for TGA and DSC are based on established practices for the analysis of crystalline organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
An accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert pan (e.g., alumina or platinum).
-
The pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
An inert nitrogen atmosphere (flow rate e.g., 50 mL/min) is maintained throughout the experiment to prevent oxidative decomposition.
-
The mass of the sample is recorded as a function of temperature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and identify any polymorphic transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
An accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, for example, heating from 25 °C to 250 °C at a constant rate (e.g., 10 °C/min).
-
The heat flow to the sample is measured relative to the reference as a function of temperature.
Hypothetical Data Presentation
The following tables summarize the type of quantitative data that would be obtained from a TGA and DSC analysis of this compound.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value | Unit |
| Onset of Decomposition (Tonset) | 280 | °C |
| Temperature of Maximum Decomposition Rate | 310 | °C |
| Residual Mass at 600 °C | < 1 | % |
Table 2: Hypothetical DSC Data for this compound
| Parameter | Value | Unit |
| Melting Onset Temperature | 148 | °C |
| Melting Peak Temperature | 152 | °C |
| Heat of Fusion (ΔHf) | 120 | J/g |
Visualization of Workflows and Data Interpretation
Diagrams are provided to illustrate the experimental workflow and the logical interpretation of the thermal analysis data.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Logical flow for the interpretation of TGA and DSC data for a pharmaceutical intermediate.
Conclusion
The thermal analysis of this compound, through the complementary techniques of TGA and DSC, is essential for a comprehensive understanding of its material properties. The hypothetical data presented herein suggests that the compound is a thermally stable crystalline solid with a distinct melting point and a predictable decomposition profile at elevated temperatures. For drug development professionals, this information is fundamental for guiding decisions related to manufacturing, formulation, and storage to ensure the quality and stability of the final pharmaceutical product. It is strongly recommended that experimental thermal analysis be performed to confirm these characteristics for any new batch or polymorphic form of this compound.
References
Technical Guide: 4-Benzylthiomorpholine 1,1-Dioxide (CAS 26475-66-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available data for 4-Benzylthiomorpholine 1,1-Dioxide. The toxicological properties of this chemical have not been fully investigated. All handling and experimental procedures should be conducted with appropriate caution and in accordance with laboratory safety protocols.
Chemical and Physical Properties
This compound is a heterocyclic compound. The following table summarizes its key physical and chemical properties based on available data.
| Property | Value | Reference |
| CAS Number | 26475-66-1 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₂S | [1][2] |
| Molecular Weight | 225.31 g/mol | [2] |
| IUPAC Name | 4-benzyl-1λ⁶-thiomorpholine-1,1-dione | [2] |
| Synonyms | 4-(Phenylmethyl)thiomorpholine 1,1-dioxide | ChemScene |
| Physical State | Solid, White to Almost white powder to crystal | TCI |
| Purity | >98.0% (GC) | TCI |
| Solubility | Soluble in Acetone | TCI |
Safety and Toxicological Data
Comprehensive toxicological data for this compound is limited. Safety Data Sheets (SDS) from various suppliers indicate that the toxicological properties have not been fully investigated.[1] The available GHS hazard classifications are provided below.
| Hazard Class | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
Source: ChemScene
Handling Precautions:
Due to the lack of extensive safety data, the following general precautions are recommended:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Experimental Protocols
Logical Workflow for Chemical Safety Assessment
Given the limited toxicological information for this compound, a structured approach to assess its safety is necessary for any research or development application. The following diagram illustrates a general workflow for such an assessment.
Caption: General workflow for assessing the safety of a chemical with limited toxicological data.
Signaling Pathways
There is no information available in the reviewed literature regarding the interaction of this compound with any biological signaling pathways.
Conclusion
This compound is a commercially available compound with well-defined chemical and physical properties. However, there is a significant lack of comprehensive toxicological data. The available information suggests that it should be handled with care, assuming it to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. Any research or development involving this compound should be preceded by a thorough safety assessment, potentially following the general workflow outlined above. Further investigation into its biological activity and toxicological profile is warranted to enable its safe and effective use.
References
The Multifaceted Mechanisms of Action of Benzylthiomorpholine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential mechanisms of action of benzylthiomorpholine derivatives. While specific data for this subclass is emerging, the broader morpholine scaffold is a well-established pharmacophore with diverse biological activities. This document summarizes the key molecular targets and signaling pathways associated with morpholine-containing compounds, offering a predictive framework for understanding benzylthiomorpholine derivatives. The information presented herein is intended to guide future research and drug development efforts in this promising chemical space.
Monoamine Oxidase B (MAO-B) Inhibition
Morpholine derivatives, particularly 2-arylthiomorpholines, have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine. Its inhibition can lead to increased dopamine levels in the brain, a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.
Quantitative Data for Morpholine-Based MAO-B Inhibitors
| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) vs. MAO-A | Reference Compound | Reference IC50 (µM) |
| MO1 | MAO-B | 0.030 | >1333.3 | Lazabemide | 0.063 |
| MO7 | MAO-B | 0.25 | 28.4 | Pargyline | 0.028 |
| MO8 | MAO-B | 0.32 | >125.0 | - | - |
| MO4 | MAO-B | 0.33 | >121.2 | - | - |
| MO9 | MAO-B | 0.36 | >111.1 | - | - |
| MO6 | MAO-B | 0.64 | 13.6 | - | - |
| MO2 | MAO-B | 0.70 | >57.1 | - | - |
| MO3 | MAO-B | 1.01 | >39.6 | - | - |
| MO5 | MAO-B | 1.31 | >30.5 | - | - |
Data extracted from a study on morpholine-based chalcones. The compounds share a 1-(4-morpholinophenyl)prop-2-en-1-one structure with varying substitutions.
Signaling Pathway: Dopamine Degradation and MAO-B Inhibition
Caption: MAO-B inhibition by benzylthiomorpholine derivatives increases dopamine levels.
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the MAO-B inhibitory activity of test compounds.
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine or benzylamine)
-
Developer solution
-
Fluorescent Probe (e.g., OxiRed™ Probe)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well microplate (black, clear bottom)
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Add 50 µL of the diluted MAO-B enzyme to each well of the microplate, except for the no-enzyme control wells.
-
Add 10 µL of the diluted test compounds, positive control, or assay buffer (for enzyme control) to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Prepare the substrate solution by mixing the MAO-B substrate, developer, and fluorescent probe in the assay buffer according to the kit manufacturer's instructions.
-
Initiate the reaction by adding 40 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Enhancer of Zeste Homolog 2 (EZH2) Inhibition
Benzomorpholine derivatives have been synthesized and identified as inhibitors of EZH2, a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Overexpression or mutation of EZH2 is implicated in various cancers, making it an attractive therapeutic target.
Quantitative Data for Benzomorpholine EZH2 Inhibitors
The following table presents the anti-proliferative activity of a potent benzomorpholine derivative against non-small cell lung cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) |
| 6y | A549 | 1.1 |
| 6y | NCI-H1975 | 1.1 |
Data from a study on benzomorpholine derivatives as EZH2 inhibitors.
Signaling Pathway: EZH2-mediated Gene Silencing and its Inhibition
Caption: Benzylthiomorpholine derivatives may inhibit EZH2, preventing gene silencing.
Experimental Protocol: EZH2 Inhibition Assay (Radiometric)
This protocol describes a method to measure the inhibitory activity of compounds against EZH2.
1. Materials and Reagents:
-
Recombinant PRC2 complex (containing EZH2)
-
Histone H3 peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl2, 0.01% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
Stop solution (e.g., high concentration of S-adenosyl-L-homocysteine, SAH)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation fluid
-
Microplate scintillation counter
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the PRC2 enzyme and histone H3 substrate mixture to each well.
-
Pre-incubate at room temperature for 15 minutes to allow compound binding.
-
Initiate the reaction by adding [³H]-SAM to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate multiple times to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Anticholinergic Activity (Muscarinic Receptor Antagonism)
The morpholine moiety is present in various compounds that exhibit anticholinergic activity by acting as antagonists at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors involved in numerous physiological processes. Antagonism of these receptors can have therapeutic effects in conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).
Quantitative Data for Muscarinic Receptor Antagonists
Specific binding affinity data for benzylthiomorpholine derivatives at muscarinic receptors is not currently available. The affinity of anticholinergic drugs is typically expressed as the inhibition constant (Ki).
Signaling Pathway: Muscarinic Receptor Signaling and Antagonism
Caption: Antagonism of M1/M3 muscarinic receptors by benzylthiomorpholine derivatives.
Experimental Protocol: Muscarinic Receptor Binding Assay (Radioligand)
This protocol describes a competitive binding assay to determine the affinity of test compounds for muscarinic receptors.
1. Materials and Reagents:
-
Cell membranes expressing the muscarinic receptor subtype of interest (M1-M5)
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Non-specific binding control (e.g., atropine)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radiolabeled ligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Anti-inflammatory Activity (iNOS and COX-2 Inhibition)
Morpholine derivatives have also been investigated for their anti-inflammatory properties. Some of these compounds have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation.
Quantitative Data for Anti-inflammatory Morpholine Derivatives
While specific data for benzylthiomorpholine derivatives is not available, studies on other morpholine-containing compounds have demonstrated their potential to inhibit inflammatory markers. For example, certain morpholinopyrimidine derivatives have been shown to inhibit NO production at non-cytotoxic concentrations and reduce the mRNA and protein expression of iNOS and COX-2 in LPS-stimulated macrophage cells.
Signaling Pathway: iNOS and COX-2 in Inflammation and their Inhibition
Caption: Inhibition of iNOS and COX-2 pathways by benzylthiomorpholine derivatives.
Experimental Protocol: In Vitro COX-2 Inhibitory Assay
This protocol provides a general method for screening compounds for COX-2 inhibitory activity.
1. Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
COX-2 cofactor solution
-
COX-2 assay buffer
-
Test compounds (dissolved in DMSO)
-
COX-2 probe (e.g., a fluorogenic substrate)
-
Arachidonic acid (substrate)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Pre-incubate the COX-2 enzyme, cofactor, and assay buffer with the test compounds or positive control for 10 minutes at 37°C.
-
Add the COX-2 probe to each well.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the signal (e.g., fluorescence) over time using a microplate reader.
3. Data Analysis:
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
Conclusion
The morpholine scaffold is a versatile platform for the development of novel therapeutics targeting a range of biological pathways. Based on the evidence from structurally related compounds, benzylthiomorpholine derivatives hold significant promise as inhibitors of MAO-B and EZH2, as well as potential modulators of muscarinic receptors and key inflammatory enzymes. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field. Further investigation is warranted to synthesize and evaluate specific benzylthiomorpholine derivatives to confirm these predicted mechanisms of action and to elucidate their full therapeutic potential.
Methodological & Application
Application Notes and Protocols: The Use of 4-Benzylthiomorpholine 1,1-Dioxide in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The development of novel kinase inhibitors with high potency and selectivity is an ongoing challenge in medicinal chemistry.
While a broad range of heterocyclic scaffolds have been explored for kinase inhibitor design, the application of 4-Benzylthiomorpholine 1,1-Dioxide as a core structural motif is an emerging area with limited specific examples in publicly accessible literature. However, the thiomorpholine 1,1-dioxide scaffold presents an interesting three-dimensional structure and potential for forming key interactions within a kinase active site. The benzyl group also provides a vector for further chemical modification.
These application notes provide a comprehensive, albeit illustrative, guide on how this compound could be employed as a foundational building block in the synthesis and evaluation of novel kinase inhibitors. The protocols and data presented herein are based on established principles of medicinal chemistry and kinase inhibitor development and are intended to serve as a template for researchers exploring this chemical space.
Hypothetical Case Study: Targeting the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers. For the purpose of these notes, we will outline a hypothetical workflow for the synthesis and evaluation of a novel series of inhibitors targeting PI3Kα, using this compound as a key synthetic intermediate.
Synthetic Workflow Overview
The proposed synthetic strategy involves the derivatization of the this compound core to introduce functionalities known to interact with the ATP-binding pocket of PI3Kα. This could involve, for example, the attachment of a substituted pyrimidine or purine mimic, a common feature in many PI3K inhibitors.
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Data Presentation: Hypothetical Inhibitor Series
The following table summarizes hypothetical quantitative data for a series of novel kinase inhibitors derived from this compound. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) could be presented.
| Compound ID | R Group Modification | PI3Kα IC50 (nM) | HeLa Cell Proliferation IC50 (µM) |
| HYPO-001 | H | 550 | 15.2 |
| HYPO-002 | 4-Fluorophenyl | 120 | 5.8 |
| HYPO-003 | 4-Methoxyphenyl | 85 | 3.1 |
| HYPO-004 | 3-Aminophenyl | 25 | 0.9 |
| HYPO-005 | Pyridin-4-yl | 15 | 0.5 |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of a this compound-Based Kinase Inhibitor (HYPO-005)
Objective: To synthesize a putative PI3Kα inhibitor by coupling a derivatized this compound with a 2-amino-pyrimidine core.
Materials:
-
This compound
-
2-amino-4-chloro-6-methylpyrimidine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), 2-amino-4-chloro-6-methylpyrimidine (1.1 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Solvent Addition: Add anhydrous dioxane to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final compound HYPO-005 .
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (PI3Kα)
Objective: To determine the in vitro inhibitory activity of the synthesized compounds against human PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
Substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compounds (e.g., HYPO-001 to HYPO-005 )
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the PI3Kα enzyme.
-
Initiation of Reaction: Add a mixture of the substrate (PIP2) and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway Visualization
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the putative point of inhibition by the novel compounds.
Caption: The PI3K/AKT/mTOR signaling pathway.
Conclusion
While the direct application of this compound in the synthesis of kinase inhibitors is not yet widely documented, its structural features suggest potential as a valuable scaffold in medicinal chemistry. The provided hypothetical protocols and data serve as a framework for researchers to design and execute studies aimed at exploring this and similar molecular scaffolds for the development of novel therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully understand their potential as kinase inhibitors.
Application of 4-Benzylthiomorpholine 1,1-Dioxide in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzylthiomorpholine 1,1-Dioxide is a heterocyclic compound belonging to the thiomorpholine 1,1-dioxide class of molecules. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Notably, derivatives of thiomorpholine 1,1-dioxide have demonstrated promising anti-inflammatory properties, suggesting their potential as scaffolds for the development of novel anti-inflammatory agents.[1] The core structure, featuring a thiomorpholine ring with a dioxide group, provides a stable and synthetically versatile platform for the introduction of various substituents to modulate biological activity. This document provides a detailed overview of the potential application of this compound and its analogs as anti-inflammatory agents, including putative mechanisms of action, experimental protocols for their evaluation, and a summary of relevant quantitative data from structurally related compounds.
Putative Mechanism of Action
While specific studies on this compound are limited, the anti-inflammatory effects of structurally related thiomorpholine and morpholine derivatives are well-documented. The proposed mechanisms of action for these compounds often revolve around the modulation of key inflammatory pathways.
Thiomorpholine-1,1-dioxide itself has been suggested to exert anti-inflammatory effects through the inhibition of Toll-like receptor 4 (TLR4) signaling pathways. TLR4 activation by stimuli such as lipopolysaccharide (LPS) triggers a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.
Furthermore, many morpholine and thiomorpholine derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2][3][4][5] Inhibition of these enzymes is a common strategy for anti-inflammatory drug development.
The NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways are also critical regulators of the inflammatory response. Several studies on related heterocyclic compounds have demonstrated their ability to suppress the activation of NF-κB and p38 MAPK, leading to a reduction in the expression of pro-inflammatory genes.[6][7][8][9][10]
A diagram illustrating the potential signaling pathways targeted by this compound and its analogs is presented below.
Caption: Potential anti-inflammatory signaling pathways targeted by thiomorpholine 1,1-dioxide derivatives.
Data on Structurally Related Anti-inflammatory Agents
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 | Celecoxib | 0.35 |
| 5-LOX | 4.33 | NDGA | 2.46 | |
| Thymol-pyrazole hybrid 8b | COX-2 | 0.043 | Celecoxib | 0.045 |
| 5-LOX | - | Quercetin | - | |
| Thymol-pyrazole hybrid 8g | COX-2 | 0.045 | Celecoxib | 0.045 |
| 5-LOX | - | Quercetin | - |
Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of this compound.[3][5]
Experimental Protocols
To evaluate the anti-inflammatory potential of this compound, a series of in vitro and in vivo assays can be employed. The following protocols are based on standard methodologies used for the assessment of anti-inflammatory compounds.
In Vitro Anti-inflammatory Activity
1. Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophage Assay
This assay is widely used to screen for compounds that can inhibit the production of pro-inflammatory mediators in macrophages.
Experimental Workflow:
Caption: Workflow for in vitro evaluation of anti-inflammatory activity.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control group (without compound) and a negative control group (without LPS) should be included.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Nitric Oxide (NO): The production of NO in the culture supernatant is measured using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines: The levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available ELISA kits.
-
Cell Viability Assay: The cytotoxicity of the compound is assessed using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
2. COX-1/COX-2 and 5-LOX Inhibition Assays
These enzymatic assays determine the direct inhibitory effect of the compound on the key enzymes of the arachidonic acid pathway.
Methodology:
Commercially available COX-1/COX-2 and 5-LOX inhibitor screening assay kits can be used. These kits typically provide the enzyme, substrate, and detection reagents. The assay is performed according to the manufacturer's instructions, and the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated.
In Vivo Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.
Experimental Workflow:
Caption: Workflow for in vivo evaluation of acute anti-inflammatory activity.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Grouping: Animals are divided into several groups: a control group (vehicle), a reference drug group (e.g., Indomethacin or Diclofenac), and treatment groups receiving different doses of this compound.
-
Drug Administration: The test compound, reference drug, or vehicle is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Based on the activity of structurally related compounds, its potential mechanism of action may involve the inhibition of key inflammatory pathways such as TLR4, NF-κB, and MAPK, as well as the enzymatic activity of COX-2 and 5-LOX. The experimental protocols outlined in this document provide a framework for the comprehensive evaluation of its anti-inflammatory properties. Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocols for N-Benzylation of Thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-benzylation of thiomorpholine 1,1-dioxide, a key synthetic transformation for the generation of derivatives with applications in medicinal chemistry and drug development. The resulting compound, 4-benzylthiomorpholine 1,1-dioxide, serves as a valuable intermediate for further functionalization.
Two primary and robust methods for the N-benzylation of secondary amines are presented: direct N-alkylation with benzyl bromide and reductive amination with benzaldehyde. While specific literature for the N-benzylation of thiomorpholine 1,1-dioxide is not extensively detailed, the following protocols are based on well-established and reliable procedures for the N-alkylation of analogous cyclic secondary amines.[1][2][3]
Data Presentation
The following table summarizes the typical reaction conditions for the two proposed protocols for the N-benzylation of thiomorpholine 1,1-dioxide.
| Parameter | Protocol 1: Direct N-Alkylation | Protocol 2: Reductive Amination |
| Starting Materials | Thiomorpholine 1,1-dioxide, Benzyl bromide | Thiomorpholine 1,1-dioxide, Benzaldehyde |
| Reagents | Potassium carbonate (K₂CO₃) | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Acetonitrile (CH₃CN) or DMF | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | Room temperature to 50 °C | Room temperature |
| Reaction Time | 4 - 24 hours | 1 - 12 hours |
| Stoichiometry | Amine:Benzyl Bromide:Base (1 : 1.1 : 2) | Amine:Aldehyde:Reducing Agent (1 : 1.1 : 1.5) |
| Workup | Filtration, Extraction | Aqueous wash, Extraction |
| Purification | Column chromatography | Column chromatography |
Experimental Protocols
Protocol 1: N-Benzylation via Direct Alkylation with Benzyl Bromide
This protocol describes the direct N-alkylation of thiomorpholine 1,1-dioxide using benzyl bromide and a mild inorganic base.[1][2][3] This method is a straightforward and common approach for forming C-N bonds.
Materials:
-
Thiomorpholine 1,1-dioxide
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add thiomorpholine 1,1-dioxide (1.0 eq.) and anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.2 M.
-
Add anhydrous, finely powdered potassium carbonate (2.0 eq.) to the suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.1 eq.) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and rinse the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: N-Benzylation via Reductive Amination
This protocol details the N-benzylation of thiomorpholine 1,1-dioxide through reductive amination with benzaldehyde and sodium triacetoxyborohydride.[2][4] This method is often milder than direct alkylation and can be advantageous for sensitive substrates.
Materials:
-
Thiomorpholine 1,1-dioxide
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve thiomorpholine 1,1-dioxide (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous dichloromethane.
-
Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.
-
Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Visualizations
The following diagrams illustrate the general experimental workflows for the described N-benzylation protocols.
References
The Role of 4-Benzylthiomorpholine 1,1-Dioxide in the Synthesis of Novel Neuroprotective Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective neuroprotective agents to combat the rising prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a paramount challenge in medicinal chemistry. The thiomorpholine scaffold, a privileged heterocyclic motif, has garnered significant attention due to its diverse pharmacological activities. This document explores the potential application of 4-Benzylthiomorpholine 1,1-Dioxide as a key starting material in the synthesis of novel neuroprotective compounds. While direct synthesis of neuroprotective agents from this specific starting material is not yet extensively documented in publicly available literature, its structural features suggest its utility as a versatile building block. Thiomorpholine derivatives have been investigated for various biological activities, including antioxidant and acetylcholinesterase inhibitory effects, both of which are crucial mechanisms in neuroprotection.[1][2][3][4][5] This document will, therefore, provide a generalized framework and hypothetical protocols based on the known reactivity of related compounds to guide researchers in exploring this promising area.
Application Notes
The 4-benzyl group in this compound can be a crucial pharmacophore, as benzyl moieties are present in numerous biologically active compounds, including some with neuroprotective properties. The thiomorpholine 1,1-dioxide core offers a stable, polar scaffold that can be functionalized to interact with various biological targets.
Potential Synthetic Strategies:
The primary point of reactivity on the this compound scaffold for further derivatization would be the aromatic ring of the benzyl group or potentially the positions on the thiomorpholine ring itself, although the latter is generally less reactive.
-
Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) to introduce various functional groups. These functionalized derivatives can then be further modified to generate a library of compounds for screening.
-
Modification of the Benzyl Group: The benzylic position offers another site for functionalization. For instance, oxidation of the benzylic CH2 group could introduce a carbonyl, which can then serve as a handle for further synthetic transformations.
-
N-Dealkylation and Re-functionalization: While challenging, removal of the benzyl group could allow for the introduction of different substituents on the nitrogen atom of the thiomorpholine ring, thus exploring a wider chemical space.
Hypothetical Neuroprotective Mechanisms:
Based on the activities of other thiomorpholine-containing molecules, derivatives of this compound could potentially exert neuroprotective effects through several mechanisms:
-
Antioxidant Activity: The sulfur atom in the thiomorpholine ring, even in its oxidized state, might contribute to the molecule's ability to scavenge reactive oxygen species (ROS), a key factor in neuronal damage.
-
Cholinesterase Inhibition: The overall structure could be designed to fit into the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease.
-
Modulation of Other CNS Targets: The synthesized derivatives could be screened against a panel of CNS targets, such as NMDA receptors, monoamine oxidase (MAO), or various protein kinases, which are implicated in neurodegenerative pathways.
Experimental Protocols
The following are generalized, hypothetical protocols for the synthesis and evaluation of neuroprotective compounds starting from this compound. These should be adapted and optimized based on specific target molecules and experimental conditions.
Protocol 1: Synthesis of a Hypothetical Nitro-Substituted Derivative
This protocol describes the nitration of the benzyl group, a common first step in functionalizing the aromatic ring.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add this compound to concentrated sulfuric acid with stirring.
-
Once dissolved and cooled, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired nitro-substituted derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Evaluation of Neuroprotective Activity (SH-SY5Y Cell-Based Assay)
This protocol outlines a common method to assess the neuroprotective effects of synthesized compounds against oxidative stress-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).
-
Induction of Neurotoxicity: After pre-treatment with the compounds, expose the cells to a neurotoxin (e.g., 100 µM H₂O₂ or 50 µM 6-OHDA) for 24 hours. A control group of untreated, non-toxin-exposed cells should also be maintained.
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well.
-
Incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin-exposed) cells. Plot the cell viability against the compound concentration to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.
Data Presentation
Quantitative data from neuroprotective assays should be summarized in a clear and structured table for easy comparison.
Table 1: Neuroprotective Effects of Hypothetical this compound Derivatives against H₂O₂-Induced Toxicity in SH-SY5Y Cells.
| Compound ID | Substitution on Benzyl Ring | EC₅₀ (µM) | Maximum Protection (%) |
| Lead-001 | 4-Nitro | 12.5 ± 1.2 | 75 ± 5 |
| Lead-002 | 4-Amino (reduced from Nitro) | 8.2 ± 0.9 | 85 ± 4 |
| Lead-003 | 4-Chloro | 15.8 ± 2.1 | 70 ± 6 |
| Reference | Trolox | 5.5 ± 0.5 | 95 ± 3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization of Workflows and Pathways
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis and screening of neuroprotective compounds.
Diagram 2: Hypothetical Neuroprotective Signaling Pathway
Caption: Hypothetical pathway of neuroprotection via Nrf2 activation.
While the direct synthesis of neuroprotective compounds from this compound is an underexplored area, its structural characteristics make it an attractive starting point for the development of novel therapeutic agents. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers to initiate investigations into this promising chemical space. Further exploration and screening of derivatives are warranted to uncover their full therapeutic potential in the context of neurodegenerative diseases.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Benzylthiomorpholine 1,1-Dioxide in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 4-Benzylthiomorpholine 1,1-dioxide is recognized as a valuable intermediate in pharmaceutical and chemical synthesis, its specific application as a chiral auxiliary in asymmetric synthesis is not extensively documented in current scientific literature.[1] This document, therefore, provides a broader overview of the principles and applications of structurally related compounds, specifically chiral sulfones and sulfur-containing chiral auxiliaries, in asymmetric synthesis. The methodologies and data presented are drawn from established applications of these related compound classes and are intended to serve as a foundational guide for researchers exploring the potential of sulfur-containing morpholine derivatives in stereocontrolled transformations.
Introduction to Chiral Auxiliaries and the Potential of Sulfones
Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective production of a single enantiomer of a chiral molecule. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.
Sulfur-containing compounds, particularly sulfones and their derivatives, have emerged as powerful tools in asymmetric synthesis. The sulfone group is a strong electron-withdrawing group, which can influence the stereochemical course of reactions at adjacent carbon atoms. Chiral sulfones are prevalent in many natural products and bioactive compounds, making the development of synthetic methods to access them enantioselectively an area of significant research interest.[2][3]
Although specific data for this compound is limited, its core structure—a cyclic sulfone—suggests potential for exploration in asymmetric methodologies analogous to those established for other chiral sulfones and sulfur-containing heterocycles.
General Applications of Chiral Sulfones in Asymmetric Synthesis
Chiral sulfones can be employed in a variety of asymmetric transformations. The following table summarizes key reaction types where chiral sulfones and related sulfur-containing auxiliaries have been successfully applied.
| Reaction Type | Description | Typical Diastereomeric Ratio (d.r.) | Typical Enantiomeric Excess (e.e.) | Reference Class of Compound |
| Aldol Reactions | Condensation of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. Chiral sulfur-containing auxiliaries can control the stereochemistry of the newly formed stereocenters. | High | High | Thiazolidinethiones |
| Michael Additions | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The chiral auxiliary directs the approach of the nucleophile. | High | High | Thiazolidinethiones |
| Alkylations | Alkylation of enolates derived from substrates bearing a chiral auxiliary. The auxiliary shields one face of the enolate, leading to stereoselective alkylation. | >95:5 | >98% | Oxazolidinone derivatives (for comparison) |
| Cycloadditions | Reactions such as Diels-Alder, where the chiral auxiliary attached to the dienophile directs the stereochemical outcome of the cycloadduct. | High | High | Camphorsultam |
| Conjugate Additions | The addition of nucleophiles to α,β-unsaturated sulfones, where the chirality is on the sulfone itself, leading to the formation of a new stereocenter. | N/A | up to 97% | Cinchona-alkaloid derived catalysts with α-amido sulfones |
Experimental Protocols for Related Asymmetric Reactions
The following are representative protocols for asymmetric reactions using sulfur-containing chiral auxiliaries. These are provided to illustrate the general methodologies that could be adapted for exploring the potential of this compound or its derivatives.
Protocol 1: Asymmetric Aldol Reaction using a Thiazolidinethione Auxiliary
This protocol is based on the general procedure for titanium-mediated aldol reactions with N-acyl thiazolidinethiones.
Materials:
-
N-acetyl-(S)-isopropylthiazolidinethione
-
Titanium(IV) chloride (TiCl₄)
-
(-)-Sparteine
-
Aldehyde (e.g., isobutyraldehyde)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-acetyl-(S)-isopropylthiazolidinethione (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TiCl₄ (1.1 mmol, 1.1 eq) dropwise to the solution. The solution should turn deep red.
-
After stirring for 5 minutes, add (-)-Sparteine (1.1 mmol, 1.1 eq) dropwise. The solution color will change.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.2 mmol, 1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the aldol adduct.
-
The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis, reduction) to afford the chiral β-hydroxy carboxylic acid derivative.
Visualizing Asymmetric Synthesis Workflows
The following diagrams illustrate the general logic and workflows in asymmetric synthesis using chiral auxiliaries.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Caption: Simplified mechanism of a chiral auxiliary-controlled aldol reaction.
Conclusion and Future Outlook
While the direct role of this compound in asymmetric synthesis remains an area for future investigation, the principles governing the use of chiral sulfones and sulfur-containing heterocycles are well-established. Researchers are encouraged to use the information and protocols in this document as a starting point for designing new synthetic methodologies. The unique electronic and steric properties of the thiomorpholine 1,1-dioxide scaffold may offer novel stereochemical control in a variety of asymmetric transformations, contributing to the ever-expanding toolbox of synthetic organic chemistry. Further studies are required to fully elucidate the potential of this and related compounds as effective chiral auxiliaries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic enantioselective synthesis of α-C chiral sulfones enabled by merging photoactive electron donor–acceptor complexes with nickel catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07264B [pubs.rsc.org]
Catalytic Potential and Synthetic Applications of Thiomorpholine 1,1-Dioxide Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiomorpholine 1,1-dioxide scaffold is a versatile heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] While its primary role has been as a foundational structure in the synthesis of a wide array of biologically active molecules, its potential in catalysis is an emerging area of exploration. This document provides a comprehensive overview of the thiomorpholine 1,1-dioxide scaffold, its synthesis, and its established applications. Furthermore, it delves into its prospective catalytic applications, drawing parallels with structurally related organocatalysts. Detailed experimental protocols for the synthesis of the core scaffold are provided to facilitate further research and development in this promising area.
Introduction to Thiomorpholine 1,1-Dioxide
Thiomorpholine 1,1-dioxide is a six-membered saturated heterocycle containing a nitrogen atom, a sulfur atom, and two oxygen atoms attached to the sulfur, forming a sulfone group.[2] This structural feature, a cyclic sulfone amine, imparts unique physicochemical properties, including enhanced stability, polarity, and the ability to act as a hydrogen bond acceptor.[1][3] These characteristics make it a valuable building block in the design of novel pharmaceuticals and functional materials.[1][2] The electron-withdrawing nature of the sulfone group can also activate adjacent carbon atoms, rendering them susceptible to a variety of chemical transformations.[3]
Established Applications
The predominant application of the thiomorpholine 1,1-dioxide scaffold lies in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various therapeutic agents, including those targeting neurological disorders and cancer.[2] Its incorporation into drug candidates can improve pharmacokinetic properties such as solubility and metabolic stability.[1] Beyond pharmaceuticals, this scaffold is utilized in the formulation of agrochemicals and in the creation of advanced polymers and resins, contributing to materials with enhanced durability.[1]
Potential Catalytic Applications
While direct catalytic applications of the unsubstituted thiomorpholine 1,1-dioxide are not extensively reported in peer-reviewed literature, its structural and electronic properties suggest significant potential in the field of organocatalysis. The presence of a secondary amine allows for the formation of enamines or iminium ions, which are key intermediates in many organocatalytic reactions.
Drawing parallels with other cyclic amines like pyrrolidine and morpholine, which are known to be effective organocatalysts, it is plausible that appropriately functionalized thiomorpholine 1,1-dioxide derivatives could catalyze a range of asymmetric transformations. The rigid conformational structure imposed by the sulfone group could offer unique stereochemical control in such reactions.
Hypothesized Catalytic Cycles:
Below are conceptual signaling pathways illustrating the potential involvement of a chiral thiomorpholine 1,1-dioxide derivative in asymmetric catalysis.
Caption: Hypothetical enamine catalysis cycle using a chiral thiomorpholine 1,1-dioxide catalyst.
Caption: Hypothetical iminium catalysis cycle for a conjugate addition reaction.
Synthesis of Thiomorpholine 1,1-Dioxide: Protocols
The synthesis of the thiomorpholine 1,1-dioxide scaffold is a critical first step for its application in both synthetic chemistry and potential catalysis. The most common route involves the oxidation of thiomorpholine.
Experimental Workflow for Synthesis
The general workflow for the synthesis of thiomorpholine 1,1-dioxide is outlined below.
Caption: General experimental workflow for the synthesis of thiomorpholine 1,1-dioxide.
Detailed Protocol: Oxidation of Thiomorpholine with Hydrogen Peroxide
This protocol describes a common and effective method for the synthesis of thiomorpholine 1,1-dioxide.
Materials:
-
Thiomorpholine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30 wt%)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Oxidant: Slowly add 30 wt% hydrogen peroxide (2.2-2.5 equivalents) dropwise to the stirred solution using a dropping funnel. The stoichiometry is crucial to ensure complete oxidation to the sulfone.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material and the intermediate sulfoxide are consumed.
-
Neutralization: Once the reaction is complete, carefully cool the mixture in an ice bath and neutralize it by the slow addition of a saturated sodium hydroxide solution to a pH of ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield thiomorpholine 1,1-dioxide as a solid.
Expected Yield: 85-95%
Data Summary
The following table summarizes key data for the synthesis of thiomorpholine 1,1-dioxide.
| Parameter | Value | Reference |
| Starting Material | Thiomorpholine | [4] |
| Oxidizing Agent | Hydrogen Peroxide (30 wt%) | [4] |
| Solvent | Glacial Acetic Acid | [4] |
| Reaction Temperature | 0 °C to Room Temperature | [4] |
| Typical Yield | 85-95% | [4] |
| Product Form | Solid | [5] |
| Melting Point | 70 °C | [6] |
Conclusion and Future Outlook
The thiomorpholine 1,1-dioxide scaffold is a well-established and valuable building block in synthetic and medicinal chemistry. While its direct catalytic applications are yet to be fully explored, its structural features present a compelling case for its potential as a novel organocatalyst scaffold. The development of chiral derivatives of thiomorpholine 1,1-dioxide could unlock new avenues in asymmetric catalysis, offering unique stereochemical control and reactivity. The protocols provided herein for the synthesis of the core scaffold are intended to empower researchers to further investigate and harness the full potential of this versatile molecule in both established and nascent applications. Further research into the design and synthesis of functionalized thiomorpholine 1,1-dioxide derivatives is warranted to explore their catalytic efficacy in a range of organic transformations.
References
Application Notes and Protocols for the Development of Antimicrobial Agents Using 4-Benzylthiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-benzylthiomorpholine 1,1-dioxide as a scaffold in the development of novel antimicrobial agents. The following sections detail synthetic methodologies, antimicrobial screening protocols, and data presentation formats to guide researchers in this area of drug discovery.
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, such as thiomorpholine derivatives, are of significant interest in medicinal chemistry due to their diverse biological activities. The thiomorpholine 1,1-dioxide core is a particularly attractive scaffold for derivatization, offering opportunities to explore new chemical space and develop potent antimicrobial compounds. This compound serves as a key starting material for the synthesis of a library of derivatives, enabling the investigation of structure-activity relationships (SAR) to identify promising new drug candidates.
Synthesis of N-Acyl-4-Benzylthiomorpholine 1,1-Dioxide Derivatives
A common and effective method for derivatizing the this compound scaffold is through N-acylation. This approach allows for the introduction of a wide variety of substituents, which can significantly influence the antimicrobial activity of the resulting compounds.
Experimental Protocol: General Procedure for N-Acylation
This protocol is based on established methods for the N-acylation of related thiomorpholine S,S-dioxide structures.
Materials:
-
This compound
-
Desired carboxylic acid (R-COOH)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DMF, add BOP reagent (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired N-acyl-4-benzylthiomorpholine 1,1-dioxide derivative.
-
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity of the synthesized compounds is a critical first step in their evaluation. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
Synthesized N-acyl-4-benzylthiomorpholine 1,1-dioxide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.
-
Include a positive control (standard antibiotic), a negative control (MHB with DMSO), and a growth control (MHB with inoculum only).
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight on appropriate agar plates.
-
Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and structured table to facilitate comparison between different derivatives and against standard antibiotics.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of N-Acyl-4-Benzylthiomorpholine 1,1-Dioxide Derivatives (µg/mL)
| Compound ID | R-Group | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | E. faecalis (ATCC 29212) |
| BTM-1 | Phenyl | 16 | 32 | >64 | 8 |
| BTM-2 | 4-Chlorophenyl | 8 | 16 | 64 | 4 |
| BTM-3 | 2-Thienyl | 32 | 64 | >64 | 16 |
| BTM-4 | Pyridin-3-yl | 8 | 8 | 32 | 4 |
| Ciprofloxacin | - | 0.5 | 0.015 | 0.25 | 0.5 |
Note: The data presented in this table is for illustrative purposes only and represents hypothetical results to demonstrate the format for data presentation.
Visualizations
Diagrams are essential for illustrating experimental workflows and conceptual relationships in drug discovery.
Caption: Synthetic workflow for N-acyl-4-benzylthiomorpholine 1,1-dioxide derivatives.
Caption: Workflow for antimicrobial screening and lead identification.
Application Notes: Incorporation of 4-Benzylthiomorpholine 1,1-Dioxide into Polymer Backbones for Enhanced Thermal Stability
Introduction
High-performance polymers with superior thermal stability are critical for applications in demanding environments, such as in the aerospace, automotive, and electronics industries. The incorporation of sulfonyl groups (—SO₂—) into a polymer backbone is a well-established strategy for increasing its glass transition temperature (Tg) and thermal degradation temperature.[1][2] The strong dipole of the sulfone group leads to powerful intermolecular forces, which increase the energy required for polymer chain movement and decomposition.[3][4]
While literature from chemical suppliers suggests that 4-Benzylthiomorpholine 1,1-Dioxide is utilized in the formulation of specialty polymers to enhance their mechanical properties and thermal stability, specific academic papers or patents detailing its polymerization and the resulting polymer properties were not identified in a comprehensive search of publicly available literature.[5] Therefore, this document provides a generalized framework and hypothetical protocols for how a researcher might approach the synthesis and characterization of polymers incorporating this moiety, based on established principles for other thermally stable sulfone-containing polymers.
Hypothetical Rationale for Enhanced Thermal Stability
The integration of the rigid, polar this compound structure into a polymer chain could theoretically enhance thermal stability through several mechanisms:
-
Increased Intermolecular Forces: The polar sulfone group would significantly increase dipole-dipole interactions between polymer chains, restricting their mobility and raising the glass transition temperature.
-
Chain Rigidity: The cyclic nature of the thiomorpholine dioxide ring would impart rigidity to the polymer backbone, reducing conformational flexibility and increasing thermal stability.
-
High Decomposition Energy of C-S Bond: The carbon-sulfur bonds within the sulfone group are strong and require significant energy to break, contributing to a higher decomposition temperature for the overall polymer.[4]
Potential Polymerization Strategies
To incorporate this compound into a polymer, the monomer would likely need to be functionalized with reactive groups suitable for polymerization. Two potential strategies are outlined below.
1. Polycondensation Approach:
This strategy would involve synthesizing a derivative of this compound containing two reactive functional groups, such as hydroxyl (–OH) or amino (–NH₂) groups, to create a diol or diamine monomer. This monomer could then be reacted with a suitable co-monomer, like a diacid chloride or a dihalide, to form a polyester, polyamide, or poly(arylene ether sulfone).
2. Ring-Opening Polymerization (ROP) Approach:
If a suitable cyclic precursor to the this compound structure could be synthesized (e.g., a lactam or cyclic ester derivative), ring-opening polymerization could be a viable route. This method can offer good control over molecular weight and polymer architecture.
Experimental Protocols (Hypothetical)
The following protocols are illustrative and based on general procedures for the synthesis of high-performance sulfone-containing polymers, such as poly(arylene ether sulfone)s.[2]
Protocol 1: Synthesis of a Hypothetical Diamino-functionalized Monomer
Objective: To synthesize a diamine monomer based on this compound for use in polycondensation.
-
Functionalization: Start with a precursor to this compound that allows for the introduction of two nitro groups onto the aromatic rings.
-
Reduction: Reduce the dinitro compound to a diamine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Purification: Purify the resulting diamine monomer by recrystallization or column chromatography to ensure high purity for polymerization.
-
Characterization: Confirm the structure of the monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Synthesis of a Hypothetical Polyimide via Polycondensation
Objective: To synthesize a polyimide with high thermal stability using the hypothetical diamine monomer.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized diamine monomer (1 equivalent) in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Monomer Addition: Slowly add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride, PMDA) to the stirred solution at room temperature.
-
Poly(amic acid) Formation: Allow the reaction to proceed under a nitrogen atmosphere for 24 hours at room temperature to form the poly(amic acid) precursor.
-
Imidization: Convert the poly(amic acid) to the final polyimide either by:
-
Thermal Imidization: Casting the poly(amic acid) solution into a thin film and heating it in a stepwise manner, for example: 100°C (1 hr), 200°C (1 hr), and 300°C (1 hr) under vacuum.
-
Chemical Imidization: Adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution.
-
-
Purification: Precipitate the resulting polyimide in a non-solvent like methanol, wash thoroughly, and dry under vacuum at an elevated temperature (e.g., 150°C).
-
Characterization: Analyze the final polymer using FT-IR (to confirm imidization), GPC (for molecular weight), DSC (for Tg), and TGA (for thermal decomposition temperature).
Data Presentation (Hypothetical)
The following tables present hypothetical data that one might expect from the thermal analysis of a novel polymer (Polymer-BTD) containing this compound, compared to a conventional, analogous polymer without this moiety (Control Polymer).
Table 1: Glass Transition Temperatures (DSC Analysis)
| Polymer Sample | Glass Transition Temperature (Tg) (°C) |
| Control Polymer | 190 |
| Polymer-BTD | 250 |
Table 2: Thermal Decomposition Data (TGA Analysis in N₂ Atmosphere)
| Polymer Sample | Td₅ (5% Weight Loss Temp.) (°C) | Td₁₀ (10% Weight Loss Temp.) (°C) | Char Yield at 800°C (%) |
| Control Polymer | 480 | 510 | 55 |
| Polymer-BTD | 530 | 560 | 65 |
Visualizations
Below are diagrams representing a hypothetical workflow for polymer synthesis and a conceptual diagram of the mechanism for enhanced thermal stability.
Caption: Hypothetical workflow for synthesis and characterization.
Caption: Conceptual mechanism for enhanced thermal stability.
References
Application Notes and Protocols: 4-Benzylthiomorpholine 1,1-Dioxide as a Precursor for Radiolabeled Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-benzylthiomorpholine 1,1-dioxide as a precursor in the synthesis of fluorine-18 (¹⁸F) labeled positron emission tomography (PET) imaging agents. The information presented is intended to guide researchers in the development of novel radiotracers for investigating biological processes and diseases.
Introduction
This compound is a versatile heterocyclic compound with potential applications in pharmaceutical development. Its stable sulfone moiety and the presence of a benzyl group make it an attractive precursor for the introduction of positron-emitting radionuclides, such as fluorine-18. The resulting radiolabeled imaging agents can be utilized for non-invasive in vivo imaging with PET, a powerful technique for visualizing and quantifying biochemical processes.[1][2]
This document outlines a hypothetical application for an ¹⁸F-labeled derivative of this compound as a PET tracer for imaging Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[3][4][5][6][7] Increased MAO-B levels are associated with astrogliosis, a hallmark of neuroinflammation.[3][4][5]
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, quantitative data for the radiosynthesis and quality control of an ¹⁸F-labeled imaging agent derived from this compound. These values are based on typical results reported for the ¹⁸F-fluorination of analogous N-benzyl compounds and sulfone-containing molecules.[8][9][10][11]
Table 1: Hypothetical Radiosynthesis Parameters
| Parameter | Value |
| Precursor Concentration | 1 - 5 mg |
| [¹⁸F]Fluoride Activity | 1 - 5 GBq |
| Reaction Solvent | Dimethyl sulfoxide (DMSO) |
| Reaction Temperature | 120 - 160 °C |
| Reaction Time | 10 - 20 min |
| Radiochemical Yield (decay-corrected) | 20 - 40% |
Table 2: Hypothetical Quality Control Specifications
| Parameter | Specification |
| Radiochemical Purity | > 95% |
| Molar Activity | > 50 GBq/µmol |
| Residual Solvents (e.g., Acetonitrile, DMSO) | < 410 ppm (Acetonitrile), < 5000 ppm (DMSO) |
| pH of final product | 4.5 - 7.5 |
| Sterility | Sterile |
| Bacterial Endotoxins | < 175 EU/V (V = max. recommended dose in mL) |
Experimental Protocols
The following are detailed, hypothetical protocols for the key experiments involved in the synthesis and evaluation of an ¹⁸F-labeled imaging agent from a this compound precursor.
Protocol 1: Automated Radiosynthesis of [¹⁸F]Fluoro-4-benzylthiomorpholine 1,1-Dioxide
This protocol describes a typical automated radiosynthesis procedure using a commercial synthesis module.
Materials:
-
4-(Tosylmethyl)thiomorpholine 1,1-dioxide (precursor)
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2. (K₂₂₂)
-
Potassium carbonate (K₂CO₃) solution
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Water for injection
-
Sep-Pak Light QMA and C18 cartridges
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Load the cyclotron-produced [¹⁸F]Fluoride/[¹⁸O]water onto a pre-conditioned Sep-Pak Light QMA cartridge.
-
Wash the cartridge with anhydrous acetonitrile to remove residual [¹⁸O]water.
-
Elute the [¹⁸F]Fluoride from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Evaporate the solvent to dryness under a stream of nitrogen at 110 °C to form the anhydrous [¹⁸F]KF-K₂₂₂ complex.
-
Radiolabeling Reaction: Dissolve the 4-(tosylmethyl)thiomorpholine 1,1-dioxide precursor (1-5 mg) in anhydrous DMSO (0.5-1.0 mL) and add it to the reaction vessel containing the dried [¹⁸F]KF-K₂₂₂ complex.
-
Heat the reaction mixture at 120-160 °C for 10-20 minutes.
-
Quenching and Dilution: After the reaction is complete, cool the vessel and quench the reaction by adding 1-2 mL of the initial HPLC mobile phase.
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Reagents:
-
Semi-preparative HPLC system with a UV and a radioactivity detector.
-
C18 reverse-phase column (e.g., 10 µm, 250 x 10 mm).
-
Mobile Phase: Acetonitrile/Water gradient (e.g., starting with 30% acetonitrile and increasing to 70%).
-
Flow Rate: 4-5 mL/min.
Procedure:
-
Inject the diluted crude reaction mixture onto the semi-preparative HPLC column.
-
Monitor the separation using both the UV (at a wavelength suitable for the compound, e.g., 254 nm) and radioactivity detectors.
-
Collect the fraction corresponding to the radiolabeled product, which should be a sharp, single peak in the radioactivity chromatogram.
Protocol 3: Formulation of the Final Radiopharmaceutical
Materials:
-
Collected HPLC fraction containing the purified radiotracer.
-
Sterile water for injection.
-
0.9% Saline solution.
-
Sterile 0.22 µm filter.
-
Sterile, pyrogen-free vial.
Procedure:
-
Dilute the collected HPLC fraction with sterile water for injection to reduce the acetonitrile concentration.
-
Pass the diluted solution through a pre-conditioned C18 Sep-Pak cartridge to trap the radiolabeled product.
-
Wash the C18 cartridge with sterile water for injection to remove any remaining HPLC solvents.
-
Elute the final product from the C18 cartridge with a small volume of ethanol (e.g., 0.5-1.0 mL).
-
Dilute the ethanolic solution with sterile 0.9% saline to the desired final volume and an ethanol concentration of less than 10%.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Protocol 4: Quality Control
1. Radiochemical Purity:
-
Method: Analytical HPLC using a C18 column with a suitable acetonitrile/water gradient.
-
Procedure: Inject a small aliquot of the final formulated product.
-
Acceptance Criteria: The radiochemical purity should be >95%, meaning the peak corresponding to the desired product contains more than 95% of the total radioactivity.
2. Molar Activity:
-
Method: Analytical HPLC with a calibrated UV detector.
-
Procedure: Determine the concentration of the non-radiolabeled standard by UV absorption and correlate this with the radioactivity of the product peak.
-
Acceptance Criteria: Molar activity should be > 50 GBq/µmol at the time of injection.
3. Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Acceptance Criteria: The concentration of residual solvents like acetonitrile and DMSO must be below the limits set by pharmacopeial standards (e.g., USP <467>).
4. pH:
-
Method: pH meter or calibrated pH strips.
-
Acceptance Criteria: The pH of the final injectable solution should be between 4.5 and 7.5.
5. Sterility and Endotoxin Testing:
-
These tests should be performed according to standard pharmacopeial methods (e.g., USP <71> for sterility and USP <85> for bacterial endotoxins).
Visualizations
Caption: Experimental workflow for the synthesis and quality control of the radiolabeled imaging agent.
Caption: Simplified signaling pathway of MAO-B in neurodegeneration and the target for the PET imaging agent.
References
- 1. iaea.org [iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. 18F-SMBT-1: A Selective and Reversible PET Tracer for Monoamine Oxidase-B Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. 18F-SMBT-1: A Selective and Reversible PET Tracer for Monoamine Oxidase-B Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B [frontiersin.org]
- 7. Classics in Neuroimaging: Development of PET Imaging Agents for Imaging Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Benzylthiomorpholine 1,1-Dioxide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Benzylthiomorpholine 1,1-Dioxide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification.
Q2: I observe a persistent oily impurity along with my solid product. What could it be and how can I remove it?
A2: An oily consistency can indicate the presence of unreacted starting materials or byproducts. If the synthesis involves the N-benzylation of thiomorpholine 1,1-dioxide using benzyl bromide in DMF, a potential byproduct is N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine. This impurity can be difficult to remove by simple filtration. Column chromatography is typically the most effective method for its separation.
Q3: My purified this compound has a slight yellow tint. Is this normal?
A3: Pure this compound is expected to be a white to off-white crystalline solid. A yellow discoloration may suggest the presence of residual solvents or minor impurities. A second recrystallization or passing a solution of the compound through a short plug of silica gel can often remove the colored impurities.
Q4: What is the expected purity of this compound after a single purification step?
A4: The achievable purity depends on the initial quality of the crude material and the chosen purification method. A well-optimized recrystallization can typically yield purities of >98%. For higher purity requirements (≥99.5%), column chromatography or a combination of both techniques may be necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The rate of cooling is too rapid. | Add a co-solvent to lower the overall boiling point of the solvent system. Ensure a slow cooling process; insulate the flask to allow for gradual temperature decrease. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. Scratch the inside of the flask with a glass rod at the solution-air interface to induce nucleation. |
| Low recovery of the purified product. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The crystals were washed with a solvent in which they have some solubility. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Always use ice-cold solvent for washing the filtered crystals to minimize dissolution. |
| Crystals are very fine or powdery. | The solution cooled too quickly. | Ensure a slow cooling process. A heated oil bath that is allowed to cool to room temperature slowly can be effective. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The chosen eluent system has suboptimal polarity. The column was not packed properly, leading to channeling. | Perform a thorough TLC analysis to determine the optimal eluent system that provides good separation (Rf of the desired compound between 0.2-0.4). Ensure the column is packed uniformly without any air bubbles or cracks. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound may be interacting strongly with the stationary phase (silica gel). | Gradually increase the polarity of the eluent. If the compound is suspected to be basic, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent can help. |
| The compound streaks on the column and in the collected fractions. | The compound is not fully soluble in the eluent. The column is overloaded with the crude material. | Ensure the compound is fully dissolved in the eluent before loading it onto the column. Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent or solvent system may vary depending on the specific impurities present.
Methodology:
-
Solvent Selection: Test the solubility of the crude material in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common choices include isopropanol, ethanol, ethyl acetate, or mixtures such as ethanol/water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Hypothetical Data on Recrystallization Solvent Screening:
| Solvent System (v/v) | Yield (%) | Purity (%) |
| Isopropanol | 85 | 98.5 |
| Ethanol | 82 | 98.2 |
| Ethyl Acetate | 75 | 97.8 |
| Ethanol/Water (9:1) | 90 | 99.1 |
Protocol 2: Column Chromatography of this compound
This protocol is a starting point for the purification of this compound by column chromatography on silica gel.
Methodology:
-
Eluent Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent system. A mixture of hexane and ethyl acetate is a common starting point. The ideal system should give an Rf value of approximately 0.3 for the desired compound.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Hypothetical Data on Column Chromatography Eluent Systems:
| Eluent System (Hexane:Ethyl Acetate, v/v) | Rf of Product | Resolution from Impurities |
| 4:1 | 0.5 | Poor |
| 3:1 | 0.4 | Moderate |
| 2:1 | 0.3 | Good |
| 1:1 | 0.15 | Broad peaks |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
common side reactions in the synthesis of 4-Benzylthiomorpholine 1,1-Dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzylthiomorpholine 1,1-Dioxide.
Troubleshooting Guide: Common Side Reactions and Solutions
The synthesis of this compound, typically achieved through the N-alkylation of thiomorpholine 1,1-dioxide with a benzyl halide, is a generally robust reaction. However, several side reactions can occur, leading to impurities and reduced yields. This guide details these potential issues and offers solutions to mitigate them.
Diagram: Synthetic Pathway and Potential Side Reactions
Caption: Key reaction pathways in the synthesis of this compound.
Issue 1: Formation of Quaternary Ammonium Salt (Overalkylation)
-
Observation: Presence of a highly polar, water-soluble impurity in the crude product, often leading to purification challenges. The mass spectrum may show a peak corresponding to the desired product plus a benzyl group (C7H7).
-
Troubleshooting:
-
Stoichiometry Control: Use a 1:1 or slight excess of the thiomorpholine 1,1-dioxide relative to the benzyl halide.
-
Controlled Addition: Add the benzyl halide slowly to the reaction mixture to maintain a low concentration.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting thiomorpholine 1,1-dioxide is consumed.
-
| Parameter | Recommendation | Rationale |
| Molar Ratio (Amine:Halide) | 1.1 : 1 | Minimizes excess benzyl halide available for overalkylation. |
| Addition of Halide | Slow, dropwise | Prevents localized high concentrations of the alkylating agent. |
| Temperature | Moderate (e.g., room temp. to 50 °C) | Reduces the rate of the second alkylation step. |
Issue 2: Presence of Benzyl Alcohol
-
Observation: An impurity with a characteristic NMR spectrum and chromatographic behavior of benzyl alcohol is detected.
-
Cause: Hydrolysis of the benzyl halide (e.g., benzyl chloride or bromide) can occur, especially in the presence of strong bases like NaOH or KOH in aqueous or protic solvents.[9]
-
Troubleshooting:
-
Choice of Base: Use a milder, non-nucleophilic base such as sodium carbonate (Na2CO3), potassium carbonate (K2CO3), or sodium bicarbonate (NaHCO3).[9]
-
Solvent System: Employ aprotic solvents like acetonitrile, acetone, or THF to minimize hydrolysis. If an aqueous system is necessary, using a mild base like NaHCO3 can circumvent the rapid hydrolysis of the benzyl halide.[9]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry if using a strong, moisture-sensitive base like sodium hydride (NaH).
-
Issue 3: Formation of Stilbene
-
Observation: Detection of a non-polar, UV-active impurity, which may be identified as stilbene by GC-MS or NMR.
-
Cause: Benzyl halides can undergo base-induced E2 elimination to form stilbene.[10][11] This is more prevalent with strong, sterically hindered bases.
-
Troubleshooting:
-
Base Selection: Avoid strong, bulky bases like potassium tert-butoxide if this side product is observed. Milder bases like K2CO3 or NaHCO3 are less likely to promote elimination.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination pathway, which often has a higher activation energy than substitution.
-
Issue 4: Solvent-Derived Impurities (When Using DMF)
-
Observation: Presence of N,N-dimethylbenzylamine in the product mixture.
-
Cause: When using N,N-dimethylformamide (DMF) as a solvent in combination with a strong base like sodium hydride (NaH), the DMF can decompose to form dimethylamine.[12][13][14][15] This newly formed dimethylamine can then compete with the thiomorpholine 1,1-dioxide and react with the benzyl halide.[12][16][17]
-
Troubleshooting:
-
Solvent Choice: If possible, replace DMF with an alternative aprotic solvent such as acetonitrile, acetone, or THF when using strong bases like NaH.
-
Base Selection: If DMF is the required solvent, consider using a weaker base that does not promote its decomposition, such as K2CO3.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the synthesis of this compound?
The optimal base depends on the solvent and reaction conditions. For reactions in aprotic solvents like acetonitrile or acetone, potassium carbonate (K2CO3) is a common and effective choice that minimizes side reactions like hydrolysis and elimination. If using an aqueous system, sodium bicarbonate (NaHCO3) is a mild base that can prevent the rapid hydrolysis of the benzyl halide.[9] Strong bases like sodium hydride (NaH) should be used with caution and in anhydrous, non-DMF solvents to avoid solvent decomposition.
Q2: How can I effectively remove the unreacted thiomorpholine 1,1-dioxide from my final product?
Thiomorpholine 1,1-dioxide is more polar and has a free secondary amine, making it more water-soluble, especially in its protonated form. An acidic wash (e.g., with dilute HCl) during the work-up can help to extract the unreacted starting material into the aqueous phase. The desired product, being a tertiary amine, will also be extracted but can be recovered by basifying the aqueous layer and re-extracting with an organic solvent. Alternatively, column chromatography on silica gel is an effective purification method.
Q3: My reaction is very slow. Can I increase the temperature?
Increasing the temperature will generally increase the reaction rate. However, it can also promote side reactions such as overalkylation and elimination. It is advisable to first ensure that other factors are optimized (e.g., appropriate solvent, efficient stirring, and an effective base). If an increase in temperature is necessary, it should be done cautiously while monitoring the reaction for the formation of byproducts.
Q4: Is thiomorpholine 1,1-dioxide stable under the reaction conditions?
Thiomorpholine 1,1-dioxide is generally a stable compound under normal N-alkylation conditions.[18][19] There is no significant evidence to suggest it readily undergoes ring-opening or degradation with common bases like K2CO3 at moderate temperatures. However, prolonged exposure to very strong bases at high temperatures should be avoided without specific data on its stability under those conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative method designed to minimize common side reactions.
Materials:
-
Thiomorpholine 1,1-Dioxide
-
Benzyl Chloride (or Benzyl Bromide)
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO4), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiomorpholine 1,1-dioxide (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl chloride (1.05 eq) to the mixture.
-
Heat the reaction mixture to a gentle reflux (around 80°C) and monitor the reaction progress using TLC or LC-MS.
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol or isopropanol) or by column chromatography on silica gel.
Workflow for Troubleshooting Impurity Formation
Caption: A logical workflow for identifying and resolving common impurities.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Chemical transformations of quaternary ammonium salts via C–N bond cleavage - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and crystal structure of 4-benzyl-4-pentyl-morpholin-4-ium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. wyzant.com [wyzant.com]
- 12. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. labsafety.jhu.edu [labsafety.jhu.edu]
- 15. reddit.com [reddit.com]
- 16. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. chemimpex.com [chemimpex.com]
strategies to avoid over-oxidation in thiomorpholine synthesis
Welcome to the Thiomorpholine Synthesis Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiomorpholine and its derivatives, with a specific focus on preventing over-oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of thiomorpholine oxidation?
A1: The oxidation of thiomorpholine primarily yields two products: thiomorpholine-1-oxide (the desired sulfoxide) and thiomorpholine-1,1-dioxide (the over-oxidized sulfone). The distribution of these products is highly dependent on the choice of oxidizing agent and the reaction conditions.
Q2: What is "over-oxidation" in the context of thiomorpholine synthesis?
A2: Over-oxidation refers to the further oxidation of the desired thiomorpholine-1-oxide to the corresponding sulfone, thiomorpholine-1,1-dioxide. This is a common side reaction that can significantly reduce the yield of the target sulfoxide.[1]
Q3: Which oxidizing agents are commonly used for the synthesis of thiomorpholine-1-oxide?
A3: Common oxidizing agents for the selective synthesis of thiomorpholine-1-oxide include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).[1] Each reagent has its own advantages and requires specific reaction conditions to maximize the yield of the sulfoxide and minimize the formation of the sulfone.
Q4: Why is controlling the stoichiometry of the oxidizing agent important?
A4: Precise control over the stoichiometry of the oxidizing agent is crucial to prevent over-oxidation.[1] Using a slight excess of the oxidant can help drive the reaction to completion, but a large excess will promote the formation of the undesired thiomorpholine-1,1-dioxide. Typically, 1.0 to 1.5 equivalents of the oxidizing agent are used for the synthesis of the sulfoxide.
Q5: Does the reaction temperature affect the selectivity of the oxidation?
A5: Yes, reaction temperature is a critical parameter. Many selective oxidations are carried out at low temperatures (e.g., 0 °C) to control the reactivity of the oxidizing agent and disfavor the over-oxidation pathway.[1]
Q6: Is it necessary to protect the nitrogen atom of thiomorpholine during oxidation?
A6: N-protection, for instance with a Boc group, is often recommended, particularly when using strong oxidizing agents like potassium permanganate. This prevents potential side reactions involving the secondary amine functionality.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of thiomorpholine-1-oxide.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of thiomorpholine-1-oxide and significant formation of thiomorpholine-1,1-dioxide (over-oxidation) | 1. Excess of oxidizing agent.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Carefully control the stoichiometry of the oxidizing agent (use 1.0-1.5 equivalents).2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature, depending on the reagent).3. Monitor the reaction progress closely using techniques like TLC and quench the reaction once the starting material is consumed. |
| Incomplete reaction, with unreacted thiomorpholine remaining | 1. Insufficient amount of oxidizing agent.2. Low reaction temperature leading to slow kinetics.3. Poor mixing of reagents. | 1. Use a slight excess of the oxidizing agent (e.g., 1.1 equivalents).2. Allow the reaction to stir for a longer period at a controlled temperature or let it warm to room temperature after the initial addition of the oxidant.3. Ensure efficient stirring throughout the reaction. |
| Formation of unidentified byproducts | 1. Impurities in starting materials or solvents.2. Side reactions with the unprotected amine group.3. Decomposition of the product or starting material. | 1. Use high-purity reagents and solvents.2. Consider N-protection of the thiomorpholine, especially with more reactive oxidants.3. Ensure the workup procedure is not too harsh (e.g., avoid extreme pH or high temperatures). |
| Difficulty in isolating the product | 1. The product may be soluble in the aqueous phase during workup.2. Emulsion formation during extraction. | 1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane).2. Addition of brine (saturated NaCl solution) can help to break emulsions. |
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the reaction conditions and expected yields for the synthesis of thiomorpholine-1-oxide using common oxidizing agents. Note that the yield of the sulfone byproduct is often not reported but can be inferred as the main impurity when over-oxidation occurs.
| Oxidizing Agent | Stoichiometry | Solvent | Temperature | Typical Yield of Thiomorpholine-1-oxide | Key Considerations |
| Hydrogen Peroxide (H₂O₂) (30 wt%) | 1.1 - 1.5 equivalents | Glacial Acetic Acid | 0 °C to Room Temp. | 80-95%[1] | A green and efficient method. Stoichiometry is crucial to avoid over-oxidation.[1] |
| m-CPBA (~77%) | 1.0 - 1.2 equivalents | Dichloromethane | 0 °C | High | A selective and widely used reagent. The reaction is typically clean. |
| Potassium Permanganate (KMnO₄) | ~1 equivalent | Aqueous Acetone or Acetic Acid | 0 °C | Variable | Requires N-protection of thiomorpholine to avoid side reactions. Careful control of stoichiometry is critical.[1] |
Experimental Protocols
Below are detailed methodologies for the selective oxidation of thiomorpholine to thiomorpholine-1-oxide.
Protocol 1: Oxidation with Hydrogen Peroxide
This method is an environmentally friendly and efficient approach for the synthesis of thiomorpholine-1-oxide.[1]
Materials:
-
Thiomorpholine
-
Hydrogen peroxide (30 wt% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 30 wt% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully neutralize the mixture with a sodium hydroxide solution to a pH of approximately 7-8.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 times).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield thiomorpholine-1-oxide.
Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a highly selective oxidizing agent for the conversion of sulfides to sulfoxides.
Materials:
-
Thiomorpholine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve thiomorpholine (1 equivalent) in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.0-1.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the thiomorpholine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product. Further purification can be done by column chromatography if necessary.
Protocol 3: Oxidation with Potassium Permanganate (KMnO₄)
This method requires N-protection of thiomorpholine to achieve good selectivity.[1]
Materials:
-
N-Boc-thiomorpholine
-
Potassium permanganate (KMnO₄)
-
Aqueous acetone or acetic acid
-
Sodium bisulfite solution
Procedure:
-
Dissolve N-Boc-thiomorpholine (1 equivalent) in a suitable solvent (e.g., aqueous acetone or acetic acid).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of potassium permanganate (approximately 1 equivalent) in water dropwise.
-
Stir the reaction mixture vigorously and monitor by TLC.
-
Once the reaction is complete, quench any excess permanganate with a sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide.
-
Extract the filtrate with an appropriate organic solvent.
-
Dry the organic extract and concentrate it to obtain the N-protected thiomorpholine-1-oxide. The Boc protecting group can be removed under acidic conditions if the free amine is desired.
Visualizations
The following diagrams illustrate the chemical transformations and experimental workflows described.
Caption: Oxidation pathways of thiomorpholine.
References
Technical Support Center: Troubleshooting the Blaise Reaction with 4-Benzylthiomorpholine 1,1-Dioxide Derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing the Blaise reaction with 4-Benzylthiomorpholine 1,1-Dioxide derivatives. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Blaise reaction and why is it used for this compound derivatives?
The Blaise reaction is a classic organic transformation that synthesizes β-ketoesters or β-enamino esters.[1][2][3] It involves the reaction of a nitrile with an α-haloester in the presence of metallic zinc.[2][4] This reaction is particularly useful for two-carbon homologation of nitriles.[5] For derivatives of this compound, this reaction provides a pathway to introduce a versatile β-ketoester functionality, a key building block in the synthesis of various biologically active molecules and heterocyclic compounds.
Q2: What are the main products of the Blaise reaction, and how can I control the outcome?
The Blaise reaction initially forms a zinc-imino intermediate.[6] The final product depends on the work-up conditions:[1][5]
-
β-Ketoester: Acidic work-up (e.g., with 1 M HCl) hydrolyzes the intermediate to yield the β-ketoester.[1][2]
-
β-Enamino Ester: Basic work-up (e.g., with 50% aqueous K₂CO₃) leads to the isolation of the more stable β-enamino ester tautomer.[1][2]
Control over the final product is therefore achieved by selecting the appropriate aqueous work-up solution.
Q3: What are the most common side reactions to be aware of?
The most prevalent side reaction is the self-condensation of the α-haloester, which is essentially a Reformatsky reaction where one molecule of the ester acts as the electrophile.[1][6] This can be minimized by the slow addition of the α-haloester to the reaction mixture.[3][7] Other potential issues include low yields and difficult work-ups due to emulsion formation.[1][6]
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction is not proceeding, or the yield is very low. What are the likely causes?
Low or no yield in a Blaise reaction with this compound derivatives can stem from several factors. The primary suspect is often the zinc activation.
Troubleshooting Steps:
-
Zinc Activation: The most critical step is the activation of zinc. An oxide layer on the surface of the zinc can prevent the reaction.
-
Action: Activate the zinc immediately before use. Several methods can be employed. See the "Experimental Protocols" section for detailed procedures.
-
-
Reagent Quality: The purity of starting materials is crucial.
-
Action: Ensure the nitrile derivative is pure and dry. The α-haloester should be free of acidic impurities and moisture. Use anhydrous solvents.
-
-
Reaction Temperature: The reaction may require specific temperatures for initiation and propagation.
-
Steric Hindrance: The bulky nature of the this compound moiety might sterically hinder the approach of the organozinc reagent to the nitrile group.
-
Action: Consider using a less bulky α-haloester if possible. Increasing the reaction time or temperature may also help overcome steric barriers, but monitor for decomposition.
-
Dominance of Self-Condensation Product
Q5: I am observing a significant amount of the Reformatsky self-condensation product. How can I minimize this?
The formation of the self-condensation product occurs when the zinc enolate reacts with another molecule of the α-haloester instead of the nitrile.
Troubleshooting Steps:
-
Slow Addition of α-Haloester: This is the most effective method to keep the concentration of the α-haloester low at any given time, thus favoring the reaction with the nitrile.[1][7]
-
Action: Add the α-haloester dropwise over a prolonged period (e.g., 30-60 minutes) to the mixture of the nitrile and activated zinc in the solvent.[1]
-
-
Stoichiometry: Using an excess of the α-haloester was a feature of older procedures, but modern methods have shown this can be reduced.[1]
-
Action: Start with a slight excess of the α-haloester (e.g., 1.2 equivalents). If self-condensation is still an issue, try reducing it closer to a 1:1 stoichiometry with the nitrile, although this might affect the overall conversion.
-
-
Solvent Choice: The solvent can influence the relative rates of the desired reaction and side reactions.
Difficult Work-up and Purification
Q6: My work-up is resulting in a persistent emulsion, making product isolation difficult. What should I do?
Emulsion formation is a common problem during the work-up of Blaise reactions, especially when quenching with aqueous solutions.
Troubleshooting Steps:
-
Follow the Kishi Protocol: An improved work-up procedure was developed by Kishi and co-workers.[1]
-
Action: Before adding the aqueous solution, dilute the reaction mixture with THF to a total volume of approximately 3 mL for every mmol of α-haloester used. Then, add 1/3 mL of 50% aqueous K₂CO₃ per mmol of ester with vigorous stirring. Continue stirring rapidly for about 30 minutes. This should result in two cleanly separated layers.[1]
-
-
Filtration: Sometimes, fine zinc particles or salts can contribute to emulsions.
-
Action: Before the aqueous work-up, you can attempt to filter the reaction mixture through a pad of celite to remove unreacted zinc and some salts.
-
-
Salting Out: If an emulsion persists, you can try to break it by adding a saturated solution of an inert salt.
-
Action: Add saturated aqueous sodium chloride (brine) to the separatory funnel and gently agitate. This increases the ionic strength of the aqueous phase and can help force the separation of the organic layer.
-
Data Presentation
Table 1: Optimization of Blaise Reaction Conditions
| Parameter | Condition A | Condition B (Recommended) | Condition C | Potential Outcome |
| Zinc Activation | None | TMSCl, I₂, Heat | Rieke Zinc | No reaction vs. High Yield vs. Very High Yield |
| Solvent | Benzene | THF | Dichloroethane (DCE) | Lower Yield, Side Reactions vs. Improved Yield vs. Solvent for modified Blaise[9] |
| Addition of Ester | All at once | Slow, dropwise (60 min) | Syringe pump (2 h) | High Self-Condensation vs. Minimized Side Product |
| Temperature | Room Temp | Refluxing THF (65°C) | 40°C | Slow/No Reaction vs. Good Rate vs. Milder Conditions[6] |
| Work-up | Add water directly | Kishi Protocol (THF/K₂CO₃) | Acidic Quench (HCl) | Emulsion vs. Clean Separation vs. Direct to β-Ketoester |
Experimental Protocols
Protocol 1: Activation of Zinc
-
Method A (Acid Wash):
-
Place zinc dust in a flask.
-
Add 1 M HCl and swirl for 30-60 seconds.
-
Decant the HCl, and wash the zinc with distilled water (3x), followed by ethanol (2x), and finally diethyl ether (2x).
-
Dry the activated zinc under high vacuum and use immediately.
-
-
Method B (TMSCl/Iodine):
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add zinc dust.
-
Add dry THF, followed by a few crystals of iodine and a catalytic amount of trimethylsilyl chloride (TMSCl).
-
Gently heat the mixture until the iodine color disappears, indicating activation.
-
Cool to room temperature before adding reagents.
-
Protocol 2: General Procedure for the Blaise Reaction
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 equiv.) under an inert atmosphere.
-
Add dry THF, followed by the this compound nitrile derivative (1.0 equiv.).
-
In the dropping funnel, prepare a solution of the α-bromoester (1.2 equiv.) in dry THF.
-
Heat the flask to reflux and begin the slow, dropwise addition of the α-bromoester solution over 60 minutes.
-
After the addition is complete, continue to stir the reaction at reflux and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
Protocol 3: Work-up for β-Enamino Ester
-
Dilute the cooled reaction mixture with THF to a total volume of 3 mL per mmol of α-bromoester used.
-
With vigorous stirring, add 50% aqueous K₂CO₃ solution (1/3 mL per mmol of α-bromoester).
-
Stir rapidly for 30 minutes. The mixture should separate into two clear layers.[1]
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of the Blaise Reaction.
Caption: Troubleshooting Workflow for the Blaise Reaction.
References
- 1. Blaise Reaction [organic-chemistry.org]
- 2. Blaise reaction - Wikipedia [en.wikipedia.org]
- 3. Blaise Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. synarchive.com [synarchive.com]
- 5. backup.pondiuni.edu.in [backup.pondiuni.edu.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. An improved procedure for the Blaise reaction: a short, practical route to the key intermediates of the saxitoxin synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. The Decarboxylative Blaise Reaction [organic-chemistry.org]
Technical Support Center: Managing Impurities in the Large-Scale Synthesis of 4-Benzylthiomorpholine 1,1-Dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Benzylthiomorpholine 1,1-Dioxide. The information provided addresses common issues related to impurity formation and control during the manufacturing process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the potential sources of impurities in the synthesis of this compound?
Impurities can originate from various sources throughout the synthesis process. These include:
-
Starting Materials: The purity of raw materials, such as benzyl chloride and thiomorpholine, is crucial. Impurities present in these starting materials can carry through the synthesis or participate in side reactions. For instance, benzyl chloride may contain impurities like benzaldehyde, benzyl alcohol, and toluene.[1]
-
Side Reactions: Unwanted reactions can occur in parallel to the main synthesis, leading to the formation of by-products.
-
Intermediates: Incomplete conversion of intermediates to the final product can result in their presence as impurities.
-
Degradation: The final product or intermediates may degrade under certain reaction or storage conditions.
-
Reagents and Solvents: Impurities within reagents and solvents can also be incorporated into the final product.
2. What are some of the common impurities encountered during the synthesis of this compound?
While specific impurity profiles can vary depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Residual thiomorpholine 1,1-dioxide or benzyl chloride.
-
Over-alkylation Products: Formation of quaternary ammonium salts from the reaction of this compound with another molecule of benzyl chloride.
-
Oxidation By-products: Incomplete or over-oxidation can lead to the presence of thiomorpholine sulfoxide.
-
Solvent-Related Impurities: Adducts or degradation products arising from the reaction solvent.
-
Impurities from Benzyl Chloride: As mentioned, impurities in the benzyl chloride starting material, such as benzaldehyde and benzyl alcohol, can lead to corresponding benzyl-derivatized impurities.[1]
3. How can I minimize the formation of impurities during the benzylation step?
The benzylation of thiomorpholine 1,1-dioxide with benzyl chloride is a critical step where several impurities can form. To minimize their formation:
-
Control Stoichiometry: Use a controlled molar ratio of benzyl chloride to thiomorpholine 1,1-dioxide to avoid over-alkylation.
-
Optimize Reaction Temperature: The reaction temperature should be carefully controlled to prevent side reactions.
-
Purity of Starting Materials: Ensure the use of high-purity benzyl chloride and thiomorpholine 1,1-dioxide.
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of benzyl chloride and other side reactions. Ensure all reactants and solvents are anhydrous.
4. What issues can arise during the oxidation of the thiomorpholine ring and how can they be addressed?
The oxidation of the sulfur atom in the thiomorpholine ring is a key transformation. Potential issues include:
-
Incomplete Oxidation: This results in the presence of the corresponding sulfoxide as an impurity.
-
Troubleshooting: Ensure the correct stoichiometry of the oxidizing agent is used. The reaction time and temperature may also need to be optimized to drive the reaction to completion.
-
-
Over-oxidation: While less common for forming the sulfone, harsh conditions could potentially lead to ring cleavage or other degradation products.
-
Troubleshooting: Use a milder oxidizing agent or optimize the reaction conditions (temperature, addition rate of the oxidant) to avoid over-oxidation.
-
5. What analytical techniques are recommended for impurity profiling of this compound?
A comprehensive approach to impurity profiling is essential for quality control. The following analytical techniques are highly recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[2] A well-developed HPLC method can provide high sensitivity and resolution.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information.[3]
-
Gas Chromatography (GC): Useful for detecting volatile organic impurities, such as residual solvents or impurities from starting materials like toluene (from benzyl chloride).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of isolated impurities.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used to detect and quantify elemental impurities.[2]
| Analytical Technique | Purpose |
| HPLC | Separation and quantification of impurities |
| LC-MS | Identification of unknown impurities |
| GC | Analysis of volatile impurities and residual solvents |
| NMR | Structural elucidation of isolated impurities |
| ICP-MS | Detection of elemental impurities |
Experimental Protocols
General Protocol for Impurity Analysis by HPLC
This protocol provides a general guideline for developing an HPLC method for the analysis of this compound and its impurities. Method optimization will be required for specific impurity profiles.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating compounds with a range of polarities.
-
Detection: UV detection at a wavelength where the main compound and potential impurities have significant absorbance. A photodiode array (PDA) detector can be beneficial for obtaining UV spectra of the impurities.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., a mixture of water and organic solvent similar to the mobile phase).
-
Injection Volume: Typically in the range of 5-20 µL.
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.
-
Data Analysis: Integrate the peaks corresponding to the main component and all impurities. The percentage of each impurity can be calculated based on the area of the peaks.
Visualizations
References
- 1. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (PDF) Studies of Thiomorpholine Derivatives. I. : Synthesis [research.amanote.com]
stability of 4-Benzylthiomorpholine 1,1-Dioxide under acidic and basic workup conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Benzylthiomorpholine 1,1-Dioxide under common acidic and basic workup conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a robust molecule generally stable under standard laboratory conditions. The thiomorpholine 1,1-dioxide ring is a stable saturated heterocyclic system, and the sulfone group is known to be resistant to a wide range of chemical transformations.[1] The N-benzyl group is also stable and typically requires harsh conditions for cleavage, which are not encountered during standard aqueous workups.
Q2: Is this compound susceptible to degradation during acidic workup?
Under typical acidic workup conditions, such as washing with dilute aqueous solutions of hydrochloric acid (e.g., 1M HCl) or other non-oxidizing acids, this compound is expected to be largely stable. The tertiary amine within the thiomorpholine ring will be protonated to form a water-soluble ammonium salt, facilitating its separation from non-polar impurities. While prolonged exposure to highly concentrated or hot acids could potentially lead to degradation, standard workup procedures are unlikely to cause significant decomposition.
Q3: What potential degradation pathways should I be aware of under acidic conditions?
While unlikely under standard workup, two potential degradation pathways could be considered under more forcing acidic conditions:
-
N-Debenzylation: Cleavage of the N-benzyl group is a possibility, though it typically requires strong acids and elevated temperatures or specific catalytic conditions (e.g., hydrogenolysis).[2][3][4] Standard aqueous acid washes are not expected to induce significant N-debenzylation.
-
Ring Opening: Acid-catalyzed ring-opening of the thiomorpholine dioxide ring is theoretically possible but would likely require harsh conditions. Saturated heterocyclic ethers and amines are generally stable to ring-opening under mild acidic conditions.
Q4: How does this compound behave under basic workup conditions?
This compound is generally stable under standard basic workup conditions, such as washing with aqueous sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide solutions. In its free base form, the compound will be soluble in organic solvents, allowing for the removal of acidic impurities.
Q5: Are there any potential degradation pathways to consider under basic conditions?
Under standard basic workup, significant degradation is not expected. However, two potential, albeit less common, reactions to be aware of with stronger bases or prolonged exposure are:
-
Hofmann-type Elimination: While the sulfone group is a relatively poor leaving group, strong bases can potentially induce an elimination reaction if there are acidic protons on the carbon adjacent to the positively charged nitrogen (after quaternization, which is not the case here) or via other mechanisms. However, this is not a common reaction for cyclic amines under typical workup conditions.
-
Alpha-Proton Abstraction: The protons on the carbons alpha to the sulfone group are weakly acidic (pKa in DMSO for a simple sulfone is around 31).[5] While very strong bases (e.g., organolithium reagents) can deprotonate this position, aqueous bases used in workups are not strong enough to cause significant deprotonation and subsequent reactions.[6][7][8]
Troubleshooting Guides
Issue 1: Loss of product observed after acidic workup.
| Possible Cause | Troubleshooting Steps |
| Protonated product remains in the aqueous layer. | The tertiary amine in this compound will be protonated by the acid, forming a water-soluble salt. To recover your product, basify the aqueous layer with a suitable base (e.g., NaHCO₃, NaOH) to a pH > 9 and extract with an organic solvent (e.g., dichloromethane, ethyl acetate). |
| Emulsion formation during extraction. | The ammonium salt may act as a surfactant. To break the emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Degradation due to overly harsh conditions. | Avoid prolonged exposure to concentrated or hot acids. Use the minimum concentration and time necessary for the workup. If degradation is suspected, analyze the aqueous and organic layers by LC-MS or TLC to identify potential degradation products. |
Issue 2: Unexpected side products detected after basic workup.
| Possible Cause | Troubleshooting Steps |
| Reaction with strong, non-aqueous bases. | If using very strong bases (e.g., LDA, NaH) in the reaction mixture, ensure they are fully quenched before initiating an aqueous workup to prevent unintended side reactions. |
| Presence of reactive impurities. | Impurities in the starting material or generated during the reaction may be unstable to basic conditions. Purify the crude product before workup if possible. |
| Oxidative degradation. | While not directly caused by the base, prolonged workup in the presence of air could lead to minor oxidation. Work under an inert atmosphere if your compound is particularly sensitive. |
Data Presentation
Table 1: Predicted Stability of this compound in Common Workup Reagents
| Workup Reagent | Condition | Expected Stability | Potential Degradation Products (if any) |
| 1M HCl (aq) | Room Temperature, < 1 hour | High | Negligible |
| Saturated NaHCO₃ (aq) | Room Temperature, < 1 hour | High | Negligible |
| 1M NaOH (aq) | Room Temperature, < 1 hour | High | Negligible |
| Concentrated HCl (aq) | Elevated Temperature, > 1 hour | Moderate to Low | Thiomorpholine 1,1-dioxide, Benzyl Chloride |
| 50% NaOH (aq) | Elevated Temperature, > 1 hour | Moderate | Potential for minor unidentified byproducts |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability under Acidic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in Dichloromethane).
-
Stress Condition: In a vial, mix 1 mL of the stock solution with 1 mL of 1M HCl.
-
Incubation: Stir the biphasic mixture vigorously at room temperature for 1 hour.
-
Workup:
-
Separate the layers.
-
Neutralize the aqueous layer with saturated NaHCO₃ solution.
-
Extract the aqueous layer with three portions of dichloromethane (2 mL each).
-
Combine all organic layers and dry over anhydrous Na₂SO₄.
-
-
Analysis: Analyze the resulting organic solution by a validated analytical method (e.g., HPLC, LC-MS) to quantify the remaining this compound and identify any degradation products. A control sample (not exposed to acid) should be analyzed in parallel.
Protocol 2: General Procedure for Assessing Stability under Basic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in Dichloromethane).
-
Stress Condition: In a vial, mix 1 mL of the stock solution with 1 mL of 1M NaOH.
-
Incubation: Stir the biphasic mixture vigorously at room temperature for 1 hour.
-
Workup:
-
Separate the layers.
-
Wash the organic layer with water (2 x 1 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Analysis: Analyze the resulting organic solution by a validated analytical method (e.g., HPLC, LC-MS) to quantify the remaining this compound and identify any degradation products. A control sample (not exposed to base) should be analyzed in parallel.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Behavior in acidic vs. basic workups.
References
- 1. nbinno.com [nbinno.com]
- 2. Amine synthesis by C-N bond cleavage [organic-chemistry.org]
- 3. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
preventing decomposition of 4-Benzylthiomorpholine 1,1-Dioxide during storage
Technical Support Center: 4-Benzylthiomorpholine 1,1-Dioxide
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and troubleshooting related issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To minimize degradation, this compound should be stored in a cool, dry place. Recommended storage is at 2-8°C.[1] The container should be tightly sealed and the compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2] It is also advisable to protect the compound from light.
Q2: I suspect my sample of this compound has degraded. What are the initial steps to confirm this?
A2: The first step is to visually inspect the sample for any changes in physical appearance, such as color change (e.g., from white to yellow), clumping, or melting. Subsequently, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a stability-indicating method should be employed to check for the appearance of new peaks corresponding to degradation products and a decrease in the main peak area of the active substance. Thin Layer Chromatography (TLC) can also be a quick preliminary check.
Q3: What are the likely causes of decomposition for this compound?
A3: Based on its chemical structure, decomposition can be triggered by several factors:
-
Exposure to Incompatible Substances: The compound is incompatible with strong bases and oxidizing agents.[3]
-
Elevated Temperatures: Storing the compound at room temperature or higher for extended periods can lead to thermal degradation.
-
Presence of Moisture (Hydrolysis): Although the sulfone group is generally stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to hydrolysis.
-
Light Exposure (Photodegradation): UV or visible light can provide the energy to initiate degradation reactions.
-
Oxidation: The presence of oxygen can lead to oxidative degradation, particularly at the benzylic position or the tertiary amine.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the functional groups present, potential degradation pathways could involve:
-
N-debenzylation: Cleavage of the bond between the nitrogen and the benzyl group, which would yield thiomorpholine 1,1-dioxide and benzaldehyde or benzoic acid.
-
Oxidation of the Benzyl Group: Oxidation at the benzylic carbon to form a ketone or further to benzoic acid.
-
Ring Cleavage: Under harsh conditions, the thiomorpholine ring could undergo cleavage. Studies on similar compounds like thiomorpholine have shown that degradation can lead to ring-opened products.[4][5]
-
Sulfone Group Degradation: While generally stable, extreme conditions could potentially lead to the cleavage of carbon-sulfur bonds.
Troubleshooting Guide
If you are experiencing issues with the stability of your this compound, please follow this troubleshooting guide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thiomorpholine 1,1-dioxide | 39093-93-1 [sigmaaldrich.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for detecting impurities in 4-Benzylthiomorpholine 1,1-Dioxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for detecting impurities in 4-Benzylthiomorpholine 1,1-Dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on a likely synthesis route starting from thiomorpholine and benzyl chloride followed by oxidation, potential impurities can be categorized as:
-
Starting Materials: Unreacted thiomorpholine and benzyl chloride.
-
Intermediates: 4-Benzylthiomorpholine (the unoxidized precursor).
-
By-products: Dibenzyl ether (from a side reaction of benzyl chloride) and products of over-oxidation or ring opening.
-
Degradation Products: Compounds formed during storage or under stress conditions, which could involve cleavage of the benzyl group or modification of the thiomorpholine dioxide ring.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection is ideal for separating and identifying non-volatile impurities. Gas Chromatography (GC) coupled with MS is suitable for volatile and semi-volatile impurities, such as residual starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.
Q3: How can I validate my analytical method for impurity detection?
A3: Method validation ensures that your analytical procedure is suitable for its intended purpose. Key validation characteristics to consider include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2][3]
Q4: What are the critical aspects of sample preparation for analyzing impurities?
A4: Proper sample preparation is crucial for accurate and reproducible results. This typically involves dissolving the this compound sample in a suitable solvent, ensuring complete dissolution, and filtering the sample to remove particulate matter before injection into the analytical instrument. The choice of solvent is critical to avoid interference with the analysis.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase; column degradation. | Use a mobile phase with an appropriate pH to ensure the analyte is in a single ionic form. Consider using a column with end-capping. Replace the column if it's old or has been used extensively. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample carryover. | Use high-purity solvents and freshly prepared mobile phases.[4] Flush the injector and column thoroughly. Run blank injections to identify the source of contamination. |
| Baseline Noise or Drift | Air bubbles in the detector; mobile phase not properly mixed or degassed; detector lamp failing. | Degas the mobile phase.[5] Purge the pump to remove air bubbles. Check the detector lamp's usage hours and replace if necessary. |
| Poor Resolution | Inappropriate mobile phase composition or gradient; column not suitable for the separation. | Optimize the mobile phase composition and gradient profile. Try a different column with a different stationary phase chemistry. |
| Variable Retention Times | Fluctuation in mobile phase composition or flow rate; temperature changes. | Ensure the mobile phase is well-mixed and the pump is functioning correctly. Use a column oven to maintain a constant temperature.[6][7] |
GC-MS Method Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape | Active sites in the inlet liner or column; sample degradation at high temperatures. | Use a deactivated inlet liner and a high-quality, inert GC column. Optimize the injector temperature to minimize thermal degradation. |
| No Peaks Detected | Leak in the system; injector problem; MS not tuned correctly. | Perform a leak check. Ensure the syringe is functioning correctly and the injector is not plugged. Tune the mass spectrometer according to the manufacturer's instructions. |
| Contamination Peaks | Septum bleed; contaminated carrier gas; carryover from previous injections. | Use high-quality septa and replace them regularly. Use carrier gas with a high-purity filter. Bake out the column and inlet at a high temperature. |
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Non-Volatile Impurities
This method is suitable for the detection of the intermediate 4-benzylthiomorpholine and other potential non-volatile by-products and degradation products.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm and 254 nm |
3. MS Conditions (for identification):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Mass Range | m/z 50 - 1000 |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350 °C |
Protocol 2: GC-MS Method for Volatile Impurities
This method is designed to detect residual starting materials like thiomorpholine and benzyl chloride.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 1 mL of dichloromethane.
-
Vortex thoroughly.
-
Transfer to a GC vial.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | m/z 35 - 500 |
Visualizations
Caption: A general workflow for the analysis of impurities in this compound.
Caption: Logical relationship of potential impurities to the main compound.
References
- 1. repository.unar.ac.id [repository.unar.ac.id]
- 2. agilent.com [agilent.com]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Thiomorpholine Derivatives - Pharmaceutical Intermediates [myskinrecipes.com]
- 7. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of 4-Benzylthiomorpholine 1,1-Dioxide and its Morpholine Analog
In the landscape of medicinal chemistry, the morpholine ring is a well-established privileged scaffold, prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Its sulfur-containing counterpart, thiomorpholine 1,1-dioxide, has also emerged as a valuable heterocyclic motif, offering a distinct set of electronic and steric properties.[4][5] This guide provides a comparative analysis of the bioactivity of 4-Benzylthiomorpholine 1,1-Dioxide and its direct analog, 4-benzylmorpholine, by examining the broader classes of thiomorpholine 1,1-dioxide and morpholine derivatives.
The core of this comparison lies in the concept of bioisosterism, where the substitution of one functional group for another with similar physical or chemical properties can lead to compounds with comparable biological activities but potentially improved metabolic stability or potency.[4] The sulfone group in the thiomorpholine 1,1-dioxide ring, for instance, can act as a strong hydrogen bond acceptor, altering the molecule's interaction with biological targets compared to the ether oxygen in the morpholine ring.
Quantitative Bioactivity Data
While direct comparative studies on this compound and 4-benzylmorpholine are not extensively available in public literature, we can infer their potential activities by examining related derivatives. The following tables summarize the bioactivity of various morpholine and thiomorpholine derivatives against different biological targets.
Morpholine Derivatives: Anticancer and Kinase Inhibitory Activity
The morpholine scaffold is a key component in a multitude of potent kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6]
| Compound Class | Target Cell Line/Enzyme | IC50 Value | Reference |
| Morpholine-substituted quinazolines | MCF-7 (Breast Cancer) | 3.15 ± 0.23 µM (Compound AK-10) | [7] |
| Morpholine-substituted quinazolines | A549 (Lung Cancer) | 8.55 ± 0.67 µM (Compound AK-10) | [7] |
| Morpholine-substituted quinazolines | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 µM (Compound AK-10) | [7] |
| Morpholine-substituted tetrahydroquinolines | A549 (Lung Cancer) | 0.033 ± 0.003 µM (Compound 10e) | [1] |
| Morpholine-substituted tetrahydroquinolines | MCF-7 (Breast Cancer) | 0.087 ± 0.007 µM (Compound 10h) | [1] |
| Dimorpholine substituted thienopyrimidines | PI3Kα | 5.0 nM (ZSTK474) | |
| Dimorpholine substituted thienopyrimidines | PI3Kδ | 3.9 nM (ZSTK474) | [3] |
| Dimorpholine substituted thienopyrimidines | mTOR | ~8-fold less potent than PI3K |
Table 1: Bioactivity of selected morpholine derivatives.
Thiomorpholine & Thiomorpholine 1,1-Dioxide Derivatives: Diverse Biological Activities
Derivatives of thiomorpholine and its oxidized form have demonstrated a broad range of biological effects, including antioxidant, hypolipidemic, and anti-inflammatory activities.[4] The sulfone moiety is a key feature, influencing the polarity and hydrogen bonding capacity of the molecule.[8]
| Compound Class | Biological Activity | IC50 Value / Effect | Reference |
| N-substituted thiomorpholines | Antioxidant (Lipid Peroxidation Inhibition) | As low as 7.5 µM | [9] |
| N-substituted thiomorpholines | Hypolipidemic | 78% decrease in total cholesterol | [9] |
| Thiomorpholine 1,1-Dioxide Core | Anti-inflammatory | Inhibition of TLR4 signaling pathways | |
| Thiomorpholine 1,1-Dioxide Core | Anticancer | Inhibition of protein synthesis and DNA replication | |
| Thiomorpholine-containing antimycobacterials | Antimycobacterial (M. tuberculosis) | MIC: >12.5 mg/mL (less potent than morpholine analog) | [4] |
Table 2: Bioactivity of selected thiomorpholine and thiomorpholine 1,1-dioxide derivatives.
Potential Signaling Pathways and Mechanisms of Action
The bioactivity of these compounds can be attributed to their interaction with specific cellular signaling pathways.
PI3K/Akt/mTOR Pathway (Morpholine Derivatives)
Many morpholine-containing compounds exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine-based inhibitors.
TLR4 Signaling Pathway (Thiomorpholine 1,1-Dioxide Derivatives)
Thiomorpholine 1,1-dioxide has been suggested to exhibit anti-inflammatory effects through the inhibition of Toll-like receptor 4 (TLR4) signaling. This pathway is a key component of the innate immune system.
Caption: Postulated inhibition of the TLR4 signaling pathway by thiomorpholine-based compounds.
Experimental Protocols
The following are generalized protocols for common assays used to determine the bioactivity of compounds like morpholine and thiomorpholine 1,1-dioxide derivatives.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Assay (Radiometric)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[2][9][10]
Objective: To determine the IC50 value of a compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., PI3K, mTOR)
-
Kinase-specific substrate (e.g., a peptide or lipid)
-
Kinase buffer (containing MgCl2, ATP, and other cofactors)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Test compound dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific substrate, and the test compound at various concentrations.
-
Kinase Addition: Add the recombinant kinase to each well to initiate the reaction.
-
Phosphorylation Reaction: Add a mixture of cold ATP and [γ-³³P]ATP to start the phosphorylation reaction. Incubate the plate at room temperature for a specified period (e.g., 20-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the wells to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to each well and measure the amount of radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Caption: General experimental workflows for MTT and in vitro kinase assays.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro kinase assay [protocols.io]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. nbinno.com [nbinno.com]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Structure-Activity Relationships of Thiomorpholine 1,1-Dioxide Derivatives as Potential Cytotoxic and Antioxidant Agents
Disclaimer: Extensive literature searches did not yield specific structure-activity relationship (SAR) studies for 4-Benzylthiomorpholine 1,1-Dioxide derivatives. Therefore, this guide provides a comparative analysis of closely related N-substituted thiomorpholine and thiomorpholine 1,1-dioxide derivatives to infer potential SAR trends. The data presented here is based on a study of N-azolyl substituted thiomorpholines, which share the core thiomorpholine 1,1-dioxide scaffold.
This guide is intended for researchers, scientists, and drug development professionals interested in the chemical biology of heterocyclic compounds.
Introduction to Thiomorpholine 1,1-Dioxide Derivatives
Cytotoxic Activity of N-Azolyl Thiomorpholine Derivatives
A series of N-azolyl substituted thiomorpholine and thiomorpholine 1,1-dioxide derivatives were evaluated for their in vitro cytotoxic activity against A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines using the MTT assay.
Quantitative Data on Cytotoxic Activity
| Compound ID | R¹ | R² | X | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 1a | H | H | S | >100 | >100 |
| 1b | Cl | H | S | 55.2 | 60.5 |
| 1c | Cl | Cl | S | 32.8 | 38.1 |
| 2a | H | H | SO₂ | >100 | >100 |
| 2b | Cl | H | SO₂ | 80.4 | 85.2 |
| 2c | Cl | Cl | SO₂ | 45.1 | 50.7 |
| 3a | H | H | S | 70.3 | 75.8 |
| 3b | Me | H | S | 62.1 | 68.4 |
| 4a | H | H | SO₂ | >100 | >100 |
| 4b | Me | H | SO₂ | 85.7 | 90.3 |
| 5a | H | H | S | 48.9 | 54.2 |
| 5b | Me | H | S | 40.5 | 46.8 |
| 5c | Cl | H | S | 10.1 | 30.0 |
| 6a | H | H | SO₂ | 75.3 | 80.9 |
| 6b | Me | H | SO₂ | 68.2 | 74.5 |
| 6c | Cl | H | SO₂ | 25.6 | 40.2 |
Note: The compound IDs are simplified for clarity. The 'X' column indicates the oxidation state of the sulfur atom. The R¹ and R² substituents are on the phenyl ring attached to the azole moiety.
Antioxidant Activity of N-Azolyl Thiomorpholine Derivatives
The antioxidant potential of these derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Quantitative Data on Antioxidant Activity
| Compound ID | R¹ | R² | X | DPPH Scavenging IC₅₀ (µM) |
| 1a | H | H | S | 85.2 |
| 1b | Cl | H | S | 90.4 |
| 1c | Cl | Cl | S | 95.1 |
| 2a | H | H | SO₂ | 70.5 |
| 2b | Cl | H | SO₂ | 75.8 |
| 2c | Cl | Cl | SO₂ | 80.3 |
| 3a | H | H | S | 78.9 |
| 3b | Me | H | S | 72.4 |
| 4a | H | H | SO₂ | 65.3 |
| 4b | Me | H | SO₂ | 58.1 |
| 5a | H | H | S | 60.2 |
| 5b | Me | H | S | 55.9 |
| 5c | Cl | H | S | 68.7 |
| 6a | H | H | SO₂ | 50.6 |
| 6b | Me | H | SO₂ | 45.3 |
| 6c | Cl | H | SO₂ | 59.2 |
| Ascorbic Acid | - | - | - | 62.5 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Human cancer cell lines A549 and HeLa were seeded in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. Subsequently, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in 100 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
Antioxidant Assay (DPPH Radical Scavenging)
A solution of DPPH in methanol (0.1 mM) was prepared. Different concentrations of the test compounds were added to the DPPH solution. The mixtures were shaken and allowed to stand at room temperature in the dark for 30 minutes. The absorbance was measured at 517 nm. Ascorbic acid was used as the positive control. The percentage of radical scavenging activity was calculated, and the IC₅₀ values were determined.
Structure-Activity Relationship (SAR) Summary and Visualization
The following diagram illustrates the key SAR findings from the study on N-azolyl substituted thiomorpholine derivatives.
Inferred SAR for this compound Derivatives
Based on the analysis of N-azolyl thiomorpholine derivatives and general knowledge from related N-benzyl heterocyclic compounds, the following SAR can be inferred for the this compound scaffold:
-
The Benzyl Group: The benzyl substituent at the 4-position introduces a lipophilic aromatic moiety. The nature and position of substituents on this benzyl ring are expected to be critical for activity.
-
Electron-withdrawing vs. Electron-donating groups: As seen with the N-azolyl derivatives, the electronic properties of substituents on the aromatic ring can have opposing effects on different biological activities. For instance, electron-withdrawing groups might enhance cytotoxic activity, while electron-donating groups could favor antioxidant properties.
-
Steric Factors: The size and position of substituents on the benzyl ring will influence the overall conformation and binding to biological targets.
-
-
The Thiomorpholine 1,1-Dioxide Core: The sulfone group is a strong hydrogen bond acceptor and increases the polarity of the molecule. This feature can be crucial for interactions with polar residues in enzyme active sites or receptors.
Experimental Workflow for SAR Studies
The following diagram outlines a general workflow for conducting SAR studies on novel chemical entities like this compound derivatives.
Conclusion
While direct experimental data on the structure-activity relationships of this compound derivatives is currently limited in the public domain, valuable insights can be drawn from the study of structurally related N-substituted thiomorpholine 1,1-dioxides. The nature of the N-substituent and its electronic properties, along with the oxidation state of the sulfur atom in the thiomorpholine ring, are key determinants of cytotoxic and antioxidant activities. Future research focusing on the systematic modification of the benzyl group in this compound is warranted to elucidate its SAR and unlock its full therapeutic potential.
A Comparative Analysis of Sulfone vs. Sulfoxide Activity in Thiomorpholine Analogs
For Researchers, Scientists, and Drug Development Professionals.
The oxidation state of the sulfur atom within the thiomorpholine ring—whether a sulfoxide (S=O) or a sulfone (O=S=O)—profoundly influences the physicochemical properties and biological activity of drug candidates. This guide provides an objective comparison of sulfone and sulfoxide activity in thiomorpholine analogs, supported by experimental data, to inform rational drug design and development.
Core Chemical Differences
The primary distinction lies in the oxidation state and geometry of the sulfur atom. Sulfoxides possess a chiral sulfur center and act as hydrogen bond acceptors. Sulfones are achiral, have two oxygen atoms for hydrogen bonding, and are generally more polar and stable than their sulfoxide counterparts.[1][2] This increased polarity can enhance water solubility and metabolic stability.[3] The sulfur atom in a thiomorpholine ring is often a metabolically soft spot, susceptible to in vivo oxidation from a sulfide to a sulfoxide and then to a sulfone.[4]
Data Presentation: Head-to-Head Comparison
The following tables summarize quantitative data from studies directly comparing the biological and pharmacological properties of thiomorpholine sulfoxide and sulfone analogs.
Case Study 1: Antimalarial Phosphatidylinositol 4-Kinase (PI4K) Inhibitors
A key study investigated a sulfoxide-to-sulfone conversion as a potential prodrug strategy for a PI4K inhibitor targeting Plasmodium falciparum.[5][6] The hypothesis was that the more soluble sulfoxide would serve as a prodrug, improving oral exposure of the active sulfone metabolite.[5]
Table 1: In Vitro Activity and Physicochemical Properties of PI4K Inhibitor Analogs [5]
| Parameter | Sulfoxide Analog | Sulfone Analog |
|---|---|---|
| Antimalarial Activity (IC50, nM) | ||
| P. falciparum (NF54, drug-sensitive) | 15.9 ± 1.0 | 8.4 ± 1.7 |
| P. falciparum (K1, multidrug-resistant) | 14.0 ± 2.3 | 10.0 ± 1.9 |
| Physicochemical Properties | ||
| Aqueous Solubility (µg/mL) | 15.0 | 2.0 |
| Lipophilicity (LogD at pH 7.4) | 2.9 | 3.2 |
| In Vitro Metabolic Stability | ||
| Mouse Liver Microsome (% remaining after 30 min) | 39% | 94% |
| Human Liver Microsome (% remaining after 30 min) | 68% | 100% |
Table 2: In Vivo Pharmacokinetic (PK) Parameters in Mice (1.5 mg/kg Intravenous Dose) [5] | Parameter | Sulfoxide Administration | Sulfone Administration | |---|---|---| | Compound Measured | Sulfoxide | Sulfone (Metabolite) | Sulfone | | Half-life (t½, hours) | < 1 | 16 | 16 | | Exposure (AUC, ng·h/mL) | 114 | 1,800 | 1,000 |
Data sourced from a study by Gibhard et al., which provides a direct comparison of the two analogs.[5]
Analysis:
-
Activity: In vitro, the sulfone analog demonstrated slightly greater potency against P. falciparum (lower IC50) than the sulfoxide.[5]
-
Physicochemical Profile: The sulfoxide was significantly more soluble but slightly less lipophilic than the sulfone.[5]
-
Metabolism & Pharmacokinetics: The sulfoxide was rapidly cleared and efficiently converted to the sulfone in vivo.[5] This metabolic conversion resulted in a greater overall exposure (AUC) to the active sulfone metabolite than when the sulfone was dosed directly, confirming the sulfoxide's effectiveness as a prodrug.[5][6]
Case Study 2: Antibacterial Oxazolidinones (Linezolid Analogs)
In the development of next-generation oxazolidinone antibiotics, the morpholine ring of linezolid was replaced with thiomorpholine S-oxide and S,S-dioxide (sulfone) moieties to create analogs like sutezolid.[7][8][9] These modifications were evaluated for antibacterial activity, particularly against respiratory pathogens.
Table 3: In Vivo Efficacy of Thiomorpholine-Based Linezolid Analogs Against S. pneumoniae
| Compound | Structure | Efficacy (ED50, mg/kg, oral) |
|---|---|---|
| Thiomorpholine S-Oxide Analog | (Structure containing thiomorpholine S-oxide) | 3.75 |
| Thiomorpholine S,S-Dioxide Analog | (Structure containing thiomorpholine S,S-dioxide) | 6.52 |
| Linezolid (Reference) | (Structure containing morpholine) | 5.0 |
Data reflects in vivo efficacy in a murine systemic infection model. The original study identified these thiomorpholine analogs as having potent activity.[7]
Analysis:
-
The thiomorpholine S-oxide analog showed slightly superior in vivo efficacy (lower ED50) compared to both linezolid and its corresponding sulfone analog in this specific model.[7] This highlights that while sulfones often exhibit favorable physicochemical properties, the sulfoxide can sometimes result in superior overall in vivo performance.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data.
In Vitro Antimalarial Activity Assay (P. falciparum)
-
Principle: A SYBR Green I-based fluorescence assay is used to measure parasite DNA content as an indicator of parasite viability after drug exposure.
-
Protocol:
-
Asexual P. falciparum parasites (e.g., NF54 or K1 strains) are cultured in human erythrocytes.
-
Synchronized ring-stage parasites are incubated in 96-well plates with serial dilutions of the test compounds for 72 hours.
-
After incubation, the plates are frozen to lyse the erythrocytes.
-
Lysis buffer containing SYBR Green I dye is added to each well. The dye intercalates with parasite DNA.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[5]
-
Aqueous Solubility Assay
-
Principle: Measurement of the concentration of a compound in a saturated aqueous solution.
-
Protocol:
-
An excess of the solid compound is added to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
The mixture is shaken for approximately 24 hours to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the compound in the clear filtrate is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) against a standard curve.[5]
-
Liver Microsome Stability Assay
-
Principle: Measures the rate of metabolism of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).
-
Protocol:
-
The test compound (at a low concentration, e.g., 1 µM) is incubated with pooled human or mouse liver microsomes in the presence of the cofactor NADPH at 37°C.
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30 minutes).
-
The metabolic reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS to determine the concentration of the parent compound remaining.
-
The percentage of the compound remaining at the final time point is reported.[5]
-
In Vivo Efficacy (Murine Infection Model)
-
Principle: Evaluates the ability of a compound to reduce bacterial load in mice with a systemic infection.
-
Protocol:
-
Mice are infected systemically (e.g., intraperitoneally) with a lethal dose of a bacterial pathogen (e.g., Streptococcus pneumoniae).
-
At a specified time post-infection, cohorts of mice are treated orally with the test compounds at various doses.
-
The survival of the mice is monitored over a period (e.g., 7-14 days).
-
The ED50 (Effective Dose, 50%) is calculated, representing the dose required to protect 50% of the infected animals from mortality.[7]
-
Visualizations: Pathways and Workflows
Metabolic Oxidation Pathway
The in vivo conversion of a thiomorpholine-containing drug often follows a sequential oxidation pathway at the sulfur atom.
Metabolic oxidation of thiomorpholine analogs.
Comparative Experimental Workflow
The following diagram illustrates the logical flow of a head-to-head comparison of sulfoxide and sulfone analogs, as performed in the antimalarial case study.
Workflow for comparative analysis.
Conclusion
The choice between a thiomorpholine sulfoxide and a sulfone is not straightforward and depends on the specific therapeutic goal.
-
Sulfones generally offer greater metabolic stability and polarity.[1][5] In the case of the PI4K inhibitors, the sulfone was the more potent and stable entity, making it the desired active species.[5]
-
Sulfoxides can serve as highly effective prodrugs.[5][6] Their enhanced solubility can overcome absorption limitations of a poorly soluble sulfone, leading to superior overall drug exposure and in vivo efficacy.[5] Furthermore, as seen with the linezolid analogs, the sulfoxide itself can sometimes exhibit the most potent in vivo activity, suggesting a complex interplay between intrinsic potency, metabolism, and distribution.[7]
Ultimately, a comprehensive evaluation including in vitro activity, physicochemical properties, pharmacokinetics, and in vivo metabolism is essential. Both the sulfoxide and sulfone of a lead thiomorpholine analog should be synthesized and tested to determine the optimal candidate for progression in drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. benchchem.com [benchchem.com]
- 9. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of the 4-Benzylthiomorpholine 1,1-Dioxide Scaffold in Modern Drug Discovery: A Comparative Guide
A comprehensive analysis of the 4-benzylthiomorpholine 1,1-dioxide scaffold reveals its significant potential in the development of novel therapeutics, particularly in the realms of anti-inflammatory, antimicrobial, and neurological agents. This guide provides a comparative overview of this scaffold against other common heterocyclic structures, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The thiomorpholine ring, a sulfur-containing six-membered heterocycle, and its oxidized form, thiomorpholine 1,1-dioxide, are recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their ability to bind to a wide range of biological targets with high affinity, making them versatile starting points for drug design. The inclusion of a benzyl group at the 4-position and the oxidation of the sulfur atom to a sulfone in this compound further enhances its stability, reactivity, and potential for specific biological interactions.[1]
Performance Comparison: this compound and Alternative Scaffolds
While specific quantitative biological data for this compound is limited in publicly available literature, the broader class of thiomorpholine and its 1,1-dioxide derivatives has demonstrated significant activity across various therapeutic areas. This section compares the performance of these derivatives with alternative heterocyclic scaffolds, such as piperidine and pyrrolidine, in relevant biological assays.
Anti-Inflammatory Activity
Derivatives of 1,2-benzothiazine 1,1-dioxide, a related structural class, have shown potent anti-inflammatory effects. For instance, in carrageenan-induced paw edema assays in rats, certain derivatives exhibited significant inhibition of inflammation.
Table 1: Comparison of Anti-Inflammatory Activity of Thiazine 1,1-Dioxide Derivatives and Other Scaffolds
| Compound/Scaffold | Assay | Model | Activity (Inhibition %) | Reference Compound | Activity (Inhibition %) |
| 1,2-Benzothiazine 1,1-Dioxide Derivative (Compound 4e) | Carrageenan-induced paw edema | Rat | 65% (i.p.) | Ibuprofen | 70% (i.p.) |
| 1,2-Benzothiazine 1,1-Dioxide Derivative (Compound 5a) | Carrageenan-induced paw edema | Rat | 66% (i.p.) | Ibuprofen | 70% (i.p.) |
| Thiophene Derivative (Compound 29a-d) | Carrageenan-induced paw edema | Rat | > Celecoxib | Celecoxib | - |
Note: Specific data for this compound was not available. Data for related thiazine derivatives is presented.
Antimicrobial Activity
Thiomorpholine S,S-dioxide derivatives have been investigated as potent antibacterial agents. For example, when incorporated into oxazolidinone structures, they have shown efficacy against various bacterial strains.
Table 2: Comparison of Antimicrobial Activity (MIC, µg/mL) of Thiomorpholine Derivatives and Other Scaffolds
| Compound/Scaffold | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiazolidinone Derivative (TD-H2-A) | S. aureus | 6.3–25.0 | - | - |
| Benzyl Bromide Derivative (1a) | C. albicans | 250 | - | - |
| Benzyl Bromide Derivative (1c) | C. krusei | 500 | - | - |
Note: MIC values can vary significantly based on the specific derivative and bacterial strain.
Neurological Activity
Table 3: Comparison of Neurological Target Binding Affinity (Ki, nM) of Thiomorpholine-Related Scaffolds
| Compound/Scaffold | Target | Ki (nM) | Reference Compound | Ki (nM) |
| Quinazoline Derivative (5o) | 5-HT2A Receptor | 14.04 | - | - |
| Aripiprazole Analog (Compound 6) | D2 Receptor | <0.3 | - | - |
| Aripiprazole Analog (Compound 7) | D2 Receptor | <0.3 | - | - |
Note: Data represents related heterocyclic compounds targeting neurological receptors.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of different scaffolds. Below are protocols for key experiments relevant to the evaluation of this compound and its analogs.
Synthesis of this compound
A common method for the synthesis of thiomorpholine and its derivatives involves the reaction of a bis(2-haloethyl)amine with a sulfide source, followed by oxidation. A general procedure is as follows:
-
Synthesis of N-Benzyl-bis(2-chloroethyl)amine: Benzylamine is reacted with two equivalents of an ethylene oxide source (e.g., 2-chloroethanol) followed by chlorination (e.g., with thionyl chloride) to yield the N-benzyl-bis(2-chloroethyl)amine.
-
Cyclization to 4-Benzylthiomorpholine: The resulting dichloro compound is reacted with a sulfide source, such as sodium sulfide, in a suitable solvent (e.g., ethanol) to form the thiomorpholine ring.
-
Oxidation to this compound: The 4-benzylthiomorpholine is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate in a suitable solvent (e.g., acetic acid or acetone) to yield the final 1,1-dioxide product. The reaction progress can be monitored by thin-layer chromatography (TLC).
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 104 cells/well and incubated for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound derivatives) for 1 hour.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubating for another 24 hours.
-
Griess Assay: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light. Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite.
In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: The bacterial strain of interest is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
The biological effects of many therapeutic agents are mediated through their interaction with specific signaling pathways. For anti-inflammatory compounds, a key pathway is the NF-κB signaling cascade.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Caption: Inhibition of the NF-κB signaling pathway by a thiomorpholine 1,1-dioxide derivative.
General Experimental Workflow for Scaffold Validation
The process of validating a new scaffold in drug discovery typically follows a systematic workflow, from initial synthesis to in vivo testing.
Caption: A generalized workflow for the validation and development of a novel drug scaffold.
Conclusion
The this compound scaffold represents a promising and versatile core structure for the development of new therapeutic agents. While direct quantitative data for this specific compound is emerging, the extensive body of research on related thiomorpholine 1,1-dioxide derivatives strongly supports its potential in anti-inflammatory, antimicrobial, and neurological drug discovery. The favorable physicochemical properties conferred by the thiomorpholine 1,1-dioxide ring, combined with the synthetic accessibility and potential for diverse functionalization, make it an attractive scaffold for further investigation and optimization. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to explore the full therapeutic potential of this privileged scaffold.
References
in vitro and in vivo efficacy of 4-Benzylthiomorpholine 1,1-Dioxide based compounds
A comparative analysis of the in vitro and in vivo efficacy of benzo[b]thiophene 1,1-dioxide based compounds reveals their potential as potent anti-cancer agents, primarily through the inhibition of the STAT3 signaling pathway. These compounds have demonstrated significant activity in various cancer cell lines, inducing apoptosis and cell cycle arrest. This guide provides a comparative overview of key benzo[b]thiophene 1,1-dioxide derivatives, summarizing their efficacy, and outlining the experimental methodologies used for their evaluation.
Comparative Efficacy of Benzo[b]thiophene 1,1-Dioxide Derivatives
The following table summarizes the in vitro anti-proliferative activity of representative benzo[b]thiophene 1,1-dioxide based compounds against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| Compound 15 | Various | 0.33 - 0.75 | [1] |
| Compound 8b | Not specified | Not specified | [2][3] |
| Compound 7a | Not specified | Potent anti-proliferative activity | [4] |
| Stattic | Various | Less potent than Compound 15 | [1] |
Key Findings:
-
Compound 15 emerged as a highly potent STAT3 inhibitor, exhibiting IC50 values in the sub-micromolar range across various cancer cell lines.[1] It demonstrated greater antitumor activity than Stattic, a known small-molecule STAT3 inhibitor.[1]
-
Compound 8b also showed significant activity against cancer cells, inducing apoptosis and blocking the cell cycle.[2][3]
-
Compound 7a , a conjugate of benzo[b]thiophene 1,1-dioxide and a fluorescent coumarin, displayed potent anti-proliferative activity and targeted mitochondria.[4]
-
In vivo studies have shown that these compounds can induce significant antitumor responses with less toxicity compared to conventional chemotherapeutic agents like Doxorubicin.[1]
Mechanism of Action: STAT3 Signaling Pathway
The primary mechanism of action for these benzo[b]thiophene 1,1-dioxide derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a critical protein involved in cell proliferation, survival, and migration.[2][3] In many cancers, STAT3 is abnormally and continuously activated.
The following diagram illustrates the STAT3 signaling pathway and the inhibitory action of the benzo[b]thiophene 1,1-dioxide compounds.
As depicted, the benzo[b]thiophene 1,1-dioxide compounds inhibit the phosphorylation of STAT3, a crucial step for its activation.[1][2] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of target genes involved in cancer cell proliferation and survival.[1][4] Notably, compound 15 was found to inhibit both overexpressed and IL-6 induced STAT3 phosphorylation without affecting upstream kinases like Src and Jak2, indicating a selective mechanism of action.[1] Compound 7a was shown to inhibit STAT3 phosphorylation at both Tyr705 and Ser727 residues.[4]
Experimental Protocols
The evaluation of these compounds involved a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
In Vitro Assays
A general workflow for the in vitro evaluation of the benzo[b]thiophene 1,1-dioxide compounds is outlined below.
1. Cell Culture and Treatment:
-
Various human cancer cell lines were cultured in appropriate media.
-
Cells were treated with different concentrations of the synthesized benzo[b]thiophene 1,1-dioxide derivatives.
2. Cell Proliferation Assay (e.g., MTT Assay):
-
To determine the anti-proliferative activity, a colorimetric assay like the MTT assay was used to measure cell viability after compound treatment.
-
The results were used to calculate the IC50 values.
3. Apoptosis and Cell Cycle Analysis:
-
Flow cytometry was employed to analyze the induction of apoptosis (e.g., using Annexin V/PI staining) and to determine the effect of the compounds on the cell cycle distribution.[2]
4. Western Blot Analysis:
-
This technique was used to measure the levels of key proteins in the STAT3 signaling pathway.
-
Antibodies specific for total STAT3, phosphorylated STAT3 (p-STAT3), and downstream targets like Bcl-2 were used to assess the inhibitory effect of the compounds.[1]
5. Dual-Luciferase Reporter Gene Assay:
-
This assay was performed to confirm the inhibition of STAT3-mediated gene transcription.[2]
In Vivo Studies
1. Animal Models:
-
Xenograft tumor models in mice were commonly used to evaluate the in vivo antitumor efficacy.[4] This involves implanting human cancer cells into immunodeficient mice.
2. Compound Administration and Tumor Growth Measurement:
-
The test compounds were administered to the tumor-bearing mice.
-
Tumor volume and body weight were monitored regularly to assess the treatment's effectiveness and toxicity.[4]
3. Toxicity Assessment:
-
The general health of the animals was observed, and in some studies, toxicity was compared to standard chemotherapeutic drugs like Doxorubicin.[1]
References
- 1. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of fluorescent coumarin-benzo[b]thiophene 1, 1-dioxide conjugates as mitochondria-targeting antitumor STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 4-Benzylthiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis of 4-Benzylthiomorpholine 1,1-Dioxide, Presenting a Comparative Analysis of Two Primary Synthetic Routes.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1] Its structural motif, featuring a thiomorpholine 1,1-dioxide core with a benzyl substituent on the nitrogen atom, is of significant interest in medicinal chemistry. The efficient and scalable synthesis of this compound is crucial for advancing research and development in this field. This guide provides a comparative analysis of two common synthetic strategies for the preparation of this compound: N-Alkylation of Thiomorpholine 1,1-Dioxide and Reductive Amination of Benzaldehyde with Thiomorpholine 1,1-Dioxide .
Comparative Synthesis Data
The selection of a synthetic route is a critical decision in chemical process development, influenced by factors such as yield, reaction time, temperature, and the cost and availability of reagents. The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficacy.
| Parameter | Route 1: N-Alkylation | Route 2: Reductive Amination |
| Starting Materials | Thiomorpholine 1,1-Dioxide, Benzyl Bromide | Thiomorpholine 1,1-Dioxide, Benzaldehyde |
| Reagents | Potassium Carbonate, Acetonitrile | Sodium Triacetoxyborohydride, 1,2-Dichloroethane, Acetic Acid |
| Reaction Time | 12 hours | 6 hours |
| Reaction Temperature | 80°C (Reflux) | Room Temperature |
| Yield | High (Typical >90%) | Good (Typical >80%) |
| Purification | Recrystallization | Column Chromatography |
| Key Advantages | High yield, readily available and inexpensive base. | Milder reaction conditions, avoids the use of a lachrymatory halide. |
| Key Disadvantages | Use of a lachrymatory and toxic benzyl halide, higher reaction temperature. | Requires a more expensive reducing agent, potential for over-alkylation if not controlled. |
Synthetic Pathway Overviews
The choice between N-alkylation and reductive amination depends on several factors including the desired scale of the reaction, laboratory equipment availability, and safety considerations. Below are graphical overviews of the two synthetic pathways.
Route 1: N-Alkylation of Thiomorpholine 1,1-Dioxide
This classical approach involves the direct alkylation of the secondary amine of thiomorpholine 1,1-dioxide with benzyl bromide in the presence of a base.
Caption: N-Alkylation of Thiomorpholine 1,1-Dioxide.
Route 2: Reductive Amination
This method involves the formation of an intermediate iminium ion from the reaction of thiomorpholine 1,1-dioxide and benzaldehyde, which is then reduced in situ to the target tertiary amine.
Caption: Reductive Amination Pathway.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful synthesis of the target compound.
Route 1: N-Alkylation of Thiomorpholine 1,1-Dioxide
Materials:
-
Thiomorpholine 1,1-Dioxide (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of Thiomorpholine 1,1-Dioxide in acetonitrile, add potassium carbonate.
-
Add benzyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Route 2: Reductive Amination of Benzaldehyde with Thiomorpholine 1,1-Dioxide
Materials:
-
Thiomorpholine 1,1-Dioxide (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (AcOH) (catalytic amount)
Procedure:
-
Dissolve Thiomorpholine 1,1-Dioxide and benzaldehyde in 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture, maintaining the temperature below 30°C.
-
Stir the reaction at room temperature for 6 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes gradient) to yield pure this compound.
Conclusion
Both N-alkylation and reductive amination are viable and effective methods for the synthesis of this compound. The N-alkylation route offers a higher yield and utilizes a more cost-effective base, but involves a hazardous reagent and higher reaction temperatures. In contrast, reductive amination proceeds under milder conditions and avoids the use of benzyl bromide, though it requires a more expensive reducing agent and chromatographic purification. The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable pharmaceutical intermediate.
References
benchmarking the performance of 4-Benzylthiomorpholine 1,1-Dioxide against other sulfones in organic reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, sulfones are a versatile and powerful class of compounds, prized for their ability to facilitate the formation of carbon-carbon double bonds and act as key intermediates in the construction of complex molecular architectures. This guide provides a comparative overview of the performance of various sulfones in cornerstone organic reactions, with a particular focus on understanding the potential role of 4-Benzylthiomorpholine 1,1-Dioxide.
While direct comparative experimental data for this compound is not extensively available in the current body of scientific literature, this guide will benchmark its anticipated performance by examining the well-established reactivity of other sulfones in key transformations like the Julia-Kocienski Olefination and the Ramberg-Bäcklund reaction.
The Role of the Sulfone Group in Olefination Reactions
The efficacy of a sulfone in olefination reactions is largely determined by its ability to stabilize an adjacent carbanion and its facility as a leaving group. In the widely utilized Julia-Kocienski olefination, the nature of the heterocyclic or aryl group attached to the sulfone moiety plays a critical role in determining the yield and stereoselectivity of the resulting alkene.
Performance of Common Sulfones in the Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. The choice of the sulfone reagent is paramount in controlling the reaction's outcome. Below is a summary of the performance of commonly employed sulfones.
| Sulfone Reagent | Typical Aldehyde | Base | Solvent | Yield (%) | E/Z Ratio |
| Benzothiazol-2-yl (BT) Sulfone | Aromatic/Aliphatic | LHMDS | THF | 70-95 | Variable |
| 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfone | Aromatic/Aliphatic | KHMDS | DME | 80-98 | Highly E-selective |
| Pyridin-2-yl (PYR) Sulfone | Aromatic/Aliphatic | KHMDS | DME | 75-90 | Highly Z-selective |
Data compiled from various sources in synthetic organic chemistry literature. Actual yields and selectivities can vary based on specific substrates and reaction conditions.
This compound: A Prospective Analysis
This compound is a cyclic sulfone with a unique structural framework. The presence of the morpholine ring and the benzyl group on the nitrogen atom can influence its reactivity in several ways:
-
Steric Hindrance: The bulky benzylthiomorpholine dioxide moiety may influence the stereochemical outcome of the olefination reaction.
-
Electronic Effects: The electron-donating nature of the nitrogen atom within the morpholine ring could potentially affect the stability of the intermediate carbanion and the leaving group ability of the sulfone.
Without direct experimental data, it is hypothesized that this compound could function as a leaving group in a modified Julia-type olefination. However, its efficiency and the resulting stereoselectivity would need to be determined empirically.
Experimental Protocols: A General Guideline
Below is a generalized experimental protocol for the Julia-Kocienski olefination. This can serve as a starting point for designing experiments to evaluate the performance of this compound.
General Procedure for Julia-Kocienski Olefination:
-
Preparation of the Sulfone Anion: To a solution of the sulfone (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DME) at -78 °C under an inert atmosphere (e.g., Argon), a strong base (e.g., KHMDS, LHMDS, 1.1 eq.) is added dropwise. The mixture is stirred at this temperature for 30-60 minutes.
-
Reaction with the Carbonyl Compound: A solution of the aldehyde or ketone (1.2 eq.) in the same anhydrous solvent is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for a specified time (typically 1-4 hours) and then gradually warmed to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alkene.
Visualizing the Reaction Pathway
To better understand the process, the following diagrams illustrate the key concepts and workflows.
Caption: General reaction pathway for a sulfone-based olefination.
Caption: Experimental workflow for a typical olefination reaction.
Conclusion and Future Directions
While established sulfones like BT and PT-sulfones offer predictable and high-performance outcomes in the Julia-Kocienski olefination, the potential of novel sulfones such as this compound remains an area ripe for exploration. Its unique cyclic structure presents an intriguing opportunity for the development of new synthetic methodologies.
Future research should focus on systematically evaluating the reactivity of this compound in olefination reactions. By generating quantitative data on its performance against established sulfones, the scientific community can better understand its synthetic utility and potentially unlock new pathways for the construction of complex organic molecules. This will be invaluable for researchers and professionals in the field of drug development and organic synthesis.
A Comparative Analysis of the Cross-Reactivity Profile of 4-Benzylthiomorpholine 1,1-Dioxide-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. The 4-benzylthiomorpholine 1,1-dioxide scaffold has emerged as a promising starting point for the synthesis of various biologically active compounds.[1] This guide provides a comparative analysis of a hypothetical lead compound, "BTM-X," a this compound-based inhibitor designed to target a specific kinase, and assesses its cross-reactivity against a panel of other kinases to determine its selectivity profile. Such selectivity is crucial as off-target effects can lead to unforeseen side effects and toxicities.[2][3]
Data Presentation: Inhibitor Selectivity Profile
The inhibitory activity of BTM-X was evaluated against its intended target, Mitogen-Activated Protein Kinase (MAPK) 1, and a selection of other kinases known for potential off-target binding. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below.
| Compound | Primary Target | Off-Target Kinase | IC50 (nM) | Selectivity (Fold) |
| BTM-X | MAPK1 | - | 15 | - |
| MAPK3 | 150 | 10 | ||
| CDK2 | 850 | 57 | ||
| SRC | >10,000 | >667 | ||
| PI3Kα | >10,000 | >667 | ||
| Staurosporine | (Control) | Multiple | Broad | Non-selective |
Table 1: Cross-Reactivity Data for BTM-X. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Selectivity is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target. Staurosporine is included as a non-selective kinase inhibitor control.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay was employed to determine the IC50 values of BTM-X against the panel of kinases.
-
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. The activity is quantified by measuring the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.
-
Procedure:
-
Kinase, substrate (a specific peptide for each kinase), and ATP were added to the wells of a 384-well plate.
-
BTM-X was added in a series of dilutions (typically from 10 µM to 0.1 nM). A control with no inhibitor (100% activity) and a control with a potent non-selective inhibitor (0% activity) were included.
-
The reaction was incubated at room temperature for 1 hour.
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay) was added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Luminescence was read using a plate reader.
-
The data was normalized and fitted to a dose-response curve to calculate the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA was used to verify the engagement of BTM-X with its primary target, MAPK1, in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating the cell lysate to various temperatures and then quantifying the amount of soluble protein remaining.
-
Procedure:
-
Intact cells were treated with either BTM-X or a vehicle control.
-
The cells were harvested, and the cell suspension was divided into aliquots and heated to a range of temperatures (e.g., 40°C to 70°C).
-
The cells were lysed, and the soluble fraction was separated from the precipitated proteins by centrifugation.
-
The amount of soluble target protein (MAPK1) at each temperature was quantified by Western blotting or other protein detection methods.
-
A "melting curve" was generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of BTM-X indicates target engagement.
-
Visualizations
Below are diagrams illustrating a relevant signaling pathway and the experimental workflow for assessing inhibitor cross-reactivity.
Caption: A simplified diagram of the MAPK signaling pathway, indicating the inhibitory action of BTM-X on MAPK1.
Caption: A general workflow for the assessment of enzyme inhibitor cross-reactivity, from initial synthesis to in vivo studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cytotoxicity Analysis of Thiomorpholine and Morpholine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the six-membered heterocyclic rings, morpholine and its sulfur analogue thiomorpholine, are considered privileged scaffolds. Their incorporation into molecular designs has led to the development of numerous therapeutic agents. The substitution of the oxygen atom in morpholine with a sulfur atom in thiomorpholine alters key physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity, which can significantly influence biological activity. This guide provides an objective comparison of the cytotoxic profiles of thiomorpholine- and morpholine-containing compounds, supported by experimental data, to inform drug design and development endeavors. It is important to note that a direct comparative analysis of the cytotoxicity of the parent thiomorpholine and morpholine molecules is challenging due to a lack of studies evaluating these specific compounds side-by-side under identical experimental conditions.[1] The current scientific literature primarily focuses on the biological activities of their more complex derivatives.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various thiomorpholine and morpholine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 1: Cytotoxicity of Thiomorpholine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Healthy Cell Line | IC50 (µM) | Reference |
| Thiazolyl-thiomorpholine | 3f (4-methylphenyl substitution) | A549 (Lung Carcinoma) | 3.72 | L929 (Murine Fibroblast) | >500 | [2] |
| Thiazolyl-thiomorpholine | 3c (4-chlorophenyl substitution) | A549 (Lung Carcinoma) | 7.61 | L929 (Murine Fibroblast) | >500 | [2] |
| Thiazolyl-thiomorpholine | 3a (unsubstituted phenyl) | A549 (Lung Carcinoma) | 10.32 | L929 (Murine Fibroblast) | >500 | [2] |
| Dihydroquinolines | 7f | M. tuberculosis H37Rv | 1.56 | - | Lower cytotoxicity | [3] |
| Dihydroquinolines | 7p | M. tuberculosis H37Rv | 1.56 | - | Lower cytotoxicity | [3] |
Table 2: Cytotoxicity of Morpholine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinoline | 10e | A549 (Lung Carcinoma) | 0.033 | [4] |
| Tetrahydroquinoline | 10d | A549 (Lung Carcinoma) | 0.062 | [4] |
| Tetrahydroquinoline | 10h | MCF-7 (Breast Cancer) | 0.087 | [4] |
| Quinazoline | AK-10 | MCF-7 (Breast Cancer) | 3.15 | [5] |
| Quinazoline | AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 | [5] |
| Quinazoline | AK-3 | MCF-7 (Breast Cancer) | 6.44 | [5] |
| Quinazoline | AK-10 | A549 (Lung Carcinoma) | 8.55 | [5] |
| Quinazoline | AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 | [5] |
| Quinazoline | AK-3 | A549 (Lung Carcinoma) | 10.38 | [5] |
| Benzyl-morpholine-2-carboxylic acid | 8b | MCF-7 (Breast Cancer) | 7.1 | [6] |
| Benzyl-morpholine-2-carboxylic acid | 8f | MCF-7 (Breast Cancer) | 9.1 | [6] |
| Benzyl-morpholine-2-carboxylic acid | 8b | A549 (Lung Carcinoma) | 10.1 | [6] |
| 2-morpholino-4-anilinoquinoline | 3d | HepG2 (Liver Cancer) | 8.50 | [7] |
| 2-morpholino-4-anilinoquinoline | 3c | HepG2 (Liver Cancer) | 11.42 | [7] |
| 2-morpholino-4-anilinoquinoline | 3e | HepG2 (Liver Cancer) | 12.76 | [7] |
Mechanisms of Cytotoxicity
Thiomorpholine-Containing Compounds
The precise signaling pathways through which many thiomorpholine derivatives exert their cytotoxic effects are still under investigation.[1] However, for some sulfur-containing heterocyclic compounds, a proposed mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.[1] Some thiomorpholine derivatives have also been explored as inhibitors of the PI3K/Akt/mTOR pathway, similar to their morpholine counterparts.[8]
Morpholine-Containing Compounds
A significant number of cytotoxic morpholine derivatives function by inhibiting key signaling pathways that are often dysregulated in cancer.[8] The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth, proliferation, and survival, is a primary target.[9][10] The morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors, where its oxygen atom can form critical hydrogen bonds within the kinase domain of these enzymes.[10] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5]
Visualizing the Mechanisms and Workflows
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-containing compounds.
Experimental Workflow
Caption: A generalized workflow for an in vitro cytotoxicity MTT assay.
Experimental Protocols
A standard method to determine the in vitro cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
General MTT Assay Protocol
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere by incubating overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (thiomorpholine or morpholine derivatives) in a cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[1]
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add MTT solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1]
-
-
Solubilization:
-
After the incubation with MTT, add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the compound concentration.[1]
-
Conclusion
While a direct comparison of the parent morpholine and thiomorpholine scaffolds is limited by the available data, the analysis of their derivatives reveals distinct trends in their cytotoxic profiles. Morpholine-containing compounds are well-established as potent inhibitors of key cancer-related signaling pathways, particularly the PI3K/Akt/mTOR cascade, with numerous derivatives exhibiting low micromolar to nanomolar IC50 values. Thiomorpholine derivatives also demonstrate significant cytotoxic potential, with some showing excellent selectivity for cancer cells over healthy cells. The substitution of oxygen with sulfur offers a strategic avenue for medicinal chemists to modulate the pharmacological properties of bioactive molecules. Further head-to-head comparative studies of structurally analogous thiomorpholine and morpholine derivatives are warranted to fully elucidate the impact of this heteroatom substitution on cytotoxicity and to guide the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 4-Benzylthiomorpholine 1,1-Dioxide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Benzylthiomorpholine 1,1-Dioxide, ensuring compliance and minimizing risk.
Physicochemical and Hazard Profile
A clear understanding of the compound's properties is essential for safe handling. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂S | [1][2] |
| Molecular Weight | 225.31 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1] |
| CAS Number | 26475-66-1 | [1][2] |
| Purity | ≥98% | [1][2] |
| Storage Conditions | Room Temperature, sealed in a dry place | [1][2] |
Hazard Identification:
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark).[2]
Experimental Protocol for Safe Disposal
The following protocol is a general guideline based on established principles of hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE to mitigate exposure risks.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
-
Respiratory Protection: Handle the waste in a well-ventilated area, preferably within a chemical fume hood.[3]
2. Waste Segregation and Containment: Proper segregation prevents dangerous chemical reactions.
-
Characterize the Waste: Identify all components of the waste stream.[3]
-
Segregate: Do not mix this compound waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents.[4][5]
-
Containment: Use a dedicated, chemically compatible, and sealable container for the solid waste.[3][4] Ensure the container is in good condition and free from external contamination.[6]
3. Labeling and Storage: Clear labeling is crucial for safe handling and disposal by EHS personnel.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area.[3] This area should be well-ventilated.
4. Disposal Request and Pickup:
-
Request Pickup: Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
-
Professional Disposal: Disposal must be carried out by a licensed professional waste disposal service.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Logistical Information for Handling 4-Benzylthiomorpholine 1,1-Dioxide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-Benzylthiomorpholine 1,1-Dioxide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary where splashing is a risk. |
| Skin Protection | - Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene) at all times.- Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or where there is a significant risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator with a particulate filter. Ensure the respirator is properly fitted and used in accordance with a respiratory protection program. |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when handling the solid form to avoid inhalation of dust particles.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, smoking, or using the restroom.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed separately from other laundry.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Minimize dust generation and accumulation.
-
Use non-sparking tools and equipment.
-
Keep the container tightly closed when not in use.
Emergency Procedures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Disposal Plan
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to use a licensed professional waste disposal service to dispose of this material.
-
Do not allow the chemical to enter drains or waterways.
Container Disposal:
-
Empty containers may retain product residue. Follow all SDS/label warnings even after the container is emptied.
-
Dispose of empty containers in the same manner as the product.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for assessing and implementing safety measures when handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
